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  • Product: Ethyl acetate-2-13C
  • CAS: 58735-82-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Ethyl Acetate-2-¹³C: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the chemical and physical properties of ethyl acetate-2-¹³C, a st...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical and physical properties of ethyl acetate-2-¹³C, a stable isotope-labeled compound of significant interest in metabolic research and quantitative analysis. We will delve into its spectroscopic characteristics, synthesis, and practical applications, offering field-proven insights and detailed experimental protocols to support your research endeavors.

Introduction: The Significance of Isotopic Labeling

Stable isotope-labeled compounds, such as ethyl acetate-2-¹³C, are indispensable tools in modern scientific research.[1] By replacing a specific carbon atom with its heavier, non-radioactive ¹³C isotope, we can trace the metabolic fate of the molecule or use it as an internal standard for highly accurate quantification.[2][3] The ¹³C label at the C2 position (the acetyl methyl carbon) provides a unique spectroscopic signature that allows for unambiguous identification and tracking.

Physicochemical Properties

The introduction of a ¹³C isotope results in a slight increase in molecular weight compared to the unlabeled analogue. However, the macroscopic physical and chemical properties remain largely unchanged.[4]

Table 1: Physicochemical Properties of Ethyl Acetate-2-¹³C

PropertyValueSource
Chemical Formula ¹³CH₃COOCH₂CH₃[4]
Molecular Weight 89.10 g/mol [4]
CAS Number 58735-82-3[4]
Appearance Colorless liquidGeneral Knowledge
Boiling Point 76-77 °C[4]
Melting Point -84 °C[4]
Density 0.912 g/mL at 25 °C[4]
Refractive Index (n20/D) 1.372[4]
Isotopic Purity Typically ≥99 atom % ¹³C[4]

Spectroscopic Characterization: The ¹³C Signature

The defining feature of ethyl acetate-2-¹³C lies in its unique spectroscopic properties, particularly in NMR and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of the ¹³C isotope at the C2 position introduces specific couplings that are observable in both ¹H and ¹³C NMR spectra.

  • ¹H NMR Spectroscopy:

    • The singlet corresponding to the acetyl methyl protons (around 1.9 ppm in unlabeled ethyl acetate) will appear as a doublet due to coupling with the adjacent ¹³C nucleus (¹J_CH).[5][6] The typical one-bond C-H coupling constant for sp³ hybridized carbons is in the range of 115-140 Hz.[7]

    • The other signals (the quartet of the ethyl CH₂ and the triplet of the ethyl CH₃) will remain largely unaffected, though minor long-range couplings to the ¹³C may be observable with high-resolution instruments.

  • ¹³C NMR Spectroscopy:

    • In a proton-coupled ¹³C NMR spectrum, the signal for the labeled C2 carbon will appear as a quartet due to coupling with the three attached protons (¹J_CH).[6]

    • In a standard proton-decoupled ¹³C NMR spectrum, the signal for the C2 carbon will be significantly enhanced, appearing as a strong singlet. The chemical shifts for the four non-equivalent carbons are expected to be very similar to those of unlabeled ethyl acetate.[8]

Diagram 1: Key NMR Interactions in Ethyl Acetate-2-¹³C

Caption: Key NMR couplings in ethyl acetate-2-¹³C.

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak will be observed at m/z 89, which is one mass unit higher than unlabeled ethyl acetate (m/z 88).[4][9] The fragmentation pattern will be similar to the unlabeled compound, but fragments containing the labeled carbon will have their m/z values shifted by +1.

Key Predicted Fragments for Ethyl Acetate-2-¹³C:

  • m/z 89: [¹³CH₃COOCH₂CH₃]⁺ (Molecular ion)

  • m/z 74: [¹³CH₃COOCH₂]⁺ (Loss of •CH₃)

  • m/z 46: [¹³CH₃C(OH)₂]⁺ (McLafferty rearrangement product)

  • m/z 44: [¹³CH₃CO]⁺ (Acylium ion, a prominent peak)[9]

  • m/z 29: [CH₂CH₃]⁺ (Ethyl cation)

Diagram 2: Predicted Mass Spectrometry Fragmentation of Ethyl Acetate-2-¹³C

MS_Fragmentation M+ [¹³CH₃COOCH₂CH₃]⁺ m/z = 89 frag1 [¹³CH₃CO]⁺ m/z = 44 M+->frag1 - •OCH₂CH₃ frag3 [CH₂CH₃]⁺ m/z = 29 M+->frag3 - •¹³CH₃COO frag5 [¹³CH₃C(OH)₂]⁺ m/z = 46 M+->frag5 McLafferty Rearrangement frag2 [OCH₂CH₃]• frag4 [¹³CH₃COO]•

Caption: Predicted major fragmentation pathways for ethyl acetate-2-¹³C.

Infrared (IR) Spectroscopy

The IR spectrum of ethyl acetate-2-¹³C will be very similar to that of unlabeled ethyl acetate. The most prominent peaks will be the C=O stretch of the ester at approximately 1735-1750 cm⁻¹ and the C-O stretches between 1230-1250 cm⁻¹. While the isotopic substitution at the C2 position is not expected to cause a significant shift in the major absorption bands, minor shifts in the fingerprint region may be present.

Synthesis of Ethyl Acetate-2-¹³C

The most common and straightforward method for synthesizing ethyl acetate-2-¹³C is through the Fischer esterification of ¹³C-labeled acetic acid with ethanol, using a strong acid catalyst.

Diagram 3: Fischer Esterification for Ethyl Acetate-2-¹³C Synthesis

Fischer_Esterification Acetic_Acid Acetic Acid-2-¹³C (¹³CH₃COOH) Product Ethyl Acetate-2-¹³C (¹³CH₃COOCH₂CH₃) Acetic_Acid->Product Ethanol Ethanol (CH₃CH₂OH) Ethanol->Product Catalyst H₂SO₄ (catalyst) Catalyst->Product Water Water (H₂O)

Caption: Synthesis of ethyl acetate-2-¹³C via Fischer esterification.

Experimental Protocol: Fischer Esterification

This protocol is adapted from standard Fischer esterification procedures and should be performed with appropriate safety precautions in a well-ventilated fume hood.

Materials:

  • Acetic acid-2-¹³C (1.0 eq)

  • Anhydrous ethanol (≥ 3.0 eq, serves as reactant and solvent)

  • Concentrated sulfuric acid (catalytic amount, e.g., 0.05 eq)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, distillation apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask, combine acetic acid-2-¹³C and anhydrous ethanol.

  • Catalyst Addition: Slowly add the concentrated sulfuric acid to the mixture while stirring.

  • Reflux: Attach the reflux condenser and heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by TLC or GC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

    • Transfer the mixture to a separatory funnel. The ethyl acetate-2-¹³C will form the upper organic layer.

    • Wash the organic layer with brine.

  • Drying and Purification:

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

    • Purify the ethyl acetate-2-¹³C by fractional distillation, collecting the fraction boiling at 76-78 °C.

  • Characterization: Confirm the identity and purity of the product using NMR and GC-MS.

Applications in Research and Development

The unique properties of ethyl acetate-2-¹³C make it a valuable tool in several research areas.

Metabolic Flux Analysis

Ethyl acetate-2-¹³C can serve as a precursor for delivering ¹³C-labeled acetate into cellular systems to study metabolic pathways.[5][10][11] Once inside the cell, esterases can cleave the ethyl acetate to release [2-¹³C]acetate, which can then enter central carbon metabolism via acetyl-CoA.

Diagram 4: Metabolic Fate of the ¹³C Label from Ethyl Acetate-2-¹³C

Metabolic_Pathway Ethyl_Acetate Ethyl Acetate-2-¹³C Acetate [2-¹³C]Acetate Ethyl_Acetate->Acetate Esterase Acetyl_CoA [2-¹³C]Acetyl-CoA Acetate->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Fatty_Acids Fatty Acid Synthesis Acetyl_CoA->Fatty_Acids Amino_Acids Amino Acid Synthesis TCA_Cycle->Amino_Acids

Caption: Simplified metabolic pathway of the ¹³C label.

Protocol: ¹³C-Labeling of Cultured Cells

  • Cell Culture: Culture cells to the desired confluency in standard growth medium.

  • Labeling: Replace the standard medium with a medium containing a known concentration of ethyl acetate-2-¹³C.

  • Incubation: Incubate the cells for a time course determined by the specific metabolic pathway under investigation.

  • Metabolite Extraction:

    • Quench metabolic activity by rapidly washing the cells with ice-cold saline.

    • Extract metabolites using a cold solvent mixture (e.g., 80:20 methanol:water).

  • Analysis: Analyze the cell extracts by LC-MS or GC-MS to determine the incorporation of the ¹³C label into downstream metabolites.

Quantitative Analysis using Isotope Dilution Mass Spectrometry

Ethyl acetate-2-¹³C is an excellent internal standard for the quantification of unlabeled ethyl acetate in various matrices.[1][2][3] The isotopically labeled standard co-elutes with the analyte but is distinguished by its mass, allowing for correction of variations in sample preparation and instrument response.[12][13]

Protocol: Quantification of Ethyl Acetate by GC-MS with an Internal Standard

  • Calibration Curve: Prepare a series of calibration standards containing known concentrations of unlabeled ethyl acetate and a fixed concentration of ethyl acetate-2-¹³C.

  • Sample Preparation: To a known volume or weight of the sample, add the same fixed concentration of ethyl acetate-2-¹³C as used in the calibration standards.

  • GC-MS Analysis:

    • Inject the prepared standards and samples into the GC-MS.

    • Use an appropriate GC column and temperature program to separate ethyl acetate from other matrix components.

    • Set the mass spectrometer to operate in selected ion monitoring (SIM) mode, monitoring a characteristic ion for both the analyte (e.g., m/z 43 for ethyl acetate) and the internal standard (m/z 44 for ethyl acetate-2-¹³C).

  • Data Analysis:

    • For each standard and sample, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

    • Plot the peak area ratio against the concentration of the unlabeled ethyl acetate for the calibration standards to generate a calibration curve.

    • Determine the concentration of ethyl acetate in the samples by interpolating their peak area ratios on the calibration curve.

Safety and Handling

Ethyl acetate-2-¹³C is a highly flammable liquid and vapor. It can cause serious eye irritation and may cause drowsiness or dizziness. Handle in a well-ventilated fume hood, away from ignition sources. Wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.

Conclusion

Ethyl acetate-2-¹³C is a versatile and powerful tool for researchers in drug development, metabolomics, and analytical chemistry. Its well-defined chemical and spectroscopic properties, coupled with established synthetic and analytical methodologies, enable precise and reliable experimental outcomes. This guide provides a solid foundation for the effective utilization of this important isotopically labeled compound in your research.

References

  • 1H-[13C] NMR spectroscopy of the rat brain during infusion of [2-13C] acetate at 14.1 T. PubMed. [Link]

  • Spectra of ethyl acetate. University of Birmingham. [Link]

  • 1H-13C coupling : r/NMRspectroscopy. Reddit. [Link]

  • Two-Bond 13C-13C Spin-Coupling Constants in Saccharides: Dependencies on Exocyclic Hydroxyl Group. OSTI.gov. [Link]

  • One-Bond 13C-13C Spin-Coupling Constants in Saccharides: A Comparison of Experimental and Calculated Values By. OSTI.gov. [Link]

  • Coupling constants for 1H and 13C NMR. University of California, Los Angeles. [Link]

  • mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]

  • Selection of Tracers for 13C-Metabolic Flux Analysis using Elementary Metabolite Units (EMU) Basis Vector Methodology. National Center for Biotechnology Information. [Link]

  • Efficient Synthesis of Molecular Precursors for Parahydrogen-Induced Polarization of Ethyl Acetate-1-13C and Beyond. National Center for Biotechnology Information. [Link]

  • Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. National Center for Biotechnology Information. [Link]

  • Mass spectrum fragmentation of ethyl acetate. Chemistry Stack Exchange. [Link]

  • Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Peak Scientific. [Link]

  • 4.2: Quantitative and Qualitative GC and GC-MS. Chemistry LibreTexts. [Link]

  • 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers. [Link]

  • 13.11 Characteristics of 13C NMR Spectroscopy. OpenStax. [Link]

  • 1 H and 13 C− 13 C NMR J -Couplings in 13 C-Labeled N -Acetyl-neuraminic Acid: Correlations with Molecular Structure. ResearchGate. [Link]

  • 13C-based metabolic flux analysis. ResearchGate. [Link]

  • ethyl diazoacetate. Organic Syntheses. [Link]

  • Analysis results of GC. Shimadzu. [Link]

  • GC-MS ANALYSIS OF ETHYL ACETATE FRACTIONS OF QUST AL HINDI (Saussurea lappa) ROOT. Universal Journal of Pharmaceutical Research. [Link]

  • Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. National Center for Biotechnology Information. [Link]

  • Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). Der Pharma Chemica. [Link]

Sources

Exploratory

A Senior Application Scientist's Guide to the Synthesis of ¹³C Labeled Ethyl Acetate

Abstract Isotopically labeled compounds are indispensable tools in modern scientific research, enabling detailed mechanistic studies, quantitative metabolic flux analysis, and advanced diagnostic imaging. Ethyl acetate,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Isotopically labeled compounds are indispensable tools in modern scientific research, enabling detailed mechanistic studies, quantitative metabolic flux analysis, and advanced diagnostic imaging. Ethyl acetate, a widely used solvent and key chemical intermediate, when labeled with the stable isotope carbon-13 (¹³C), provides a powerful probe for a variety of applications. This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for preparing ¹³C labeled ethyl acetate, with a focus on practical, field-proven methodologies. We will explore strategies for site-specific isotopic incorporation, including labeling at the carbonyl and acetyl positions. Detailed, step-by-step protocols, purification techniques, and characterization data are presented to ensure reproducibility and high isotopic purity. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the synthesis and application of this critical labeled compound.

Introduction: The Scientific Value of ¹³C Labeled Ethyl Acetate

Ethyl acetate (CH₃COOCH₂CH₃) is a ubiquitous organic compound with significant industrial and laboratory applications. The introduction of a ¹³C isotope at a specific position within the molecule transforms it from a simple solvent into a sophisticated analytical tool. The ¹³C nucleus possesses a nuclear spin that makes it detectable by Nuclear Magnetic Resonance (NMR) spectroscopy, allowing researchers to trace the metabolic fate of the acetate or ethanol moieties in biological systems.

Key applications include:

  • Metabolic Flux Analysis: Tracing the flow of carbon through metabolic pathways.

  • Mechanistic Studies: Elucidating the mechanisms of enzymatic and chemical reactions.

  • In Vivo Imaging: Hyperpolarized ¹³C labeled compounds are emerging as powerful contrast agents for Magnetic Resonance Imaging (MRI) to monitor real-time metabolism in living organisms.[1]

The choice of labeling position is dictated by the specific research question. Labeling the carbonyl carbon (ethyl acetate-1-¹³C) is common for tracking the acetyl group, while labeling the methyl carbon of the acetyl group (ethyl acetate-2-¹³C) can provide complementary information.

Core Synthetic Strategies: A Mechanistic Perspective

The synthesis of ¹³C labeled ethyl acetate primarily relies on well-established esterification reactions. The key is to start with a precursor that already contains the ¹³C label in the desired position. The most common and reliable method is the Fischer-Speier esterification.[2][3]

Fischer-Speier Esterification: The Workhorse Reaction

The Fischer-Speier esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[3][4] It is an equilibrium-driven process, and to achieve high yields, the equilibrium must be shifted towards the products.[5] This is typically accomplished by using a large excess of one of the reactants (usually the less expensive, unlabeled one) or by removing water as it is formed.[4][5]

Mechanism Insight: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

For the synthesis of ¹³C labeled ethyl acetate, this translates to two primary pathways:

  • Pathway A (Carbonyl Labeling): Reaction of ¹³C-labeled acetic acid with unlabeled ethanol.

  • Pathway B (Acetyl Methyl Labeling): Reaction of ¹³C-labeled acetic acid (at the methyl position) with unlabeled ethanol.

A third pathway, reacting unlabeled acetic acid with ¹³C-labeled ethanol, can be used to label the ethoxy group.

Detailed Experimental Protocols

The following protocols are presented as robust starting points. Researchers should optimize conditions based on available equipment and desired purity.

Synthesis of Ethyl Acetate-1-¹³C via Fischer Esterification

This protocol details the synthesis of ethyl acetate with the ¹³C label at the carbonyl position, starting from acetic acid-1-¹³C.

Workflow Diagram:

Synthesis_1_13C AceticAcid Acetic Acid-1-13C (CH₃¹³COOH) Reflux Reflux (e.g., 1 hour) AceticAcid->Reflux Ethanol Ethanol (Excess) (CH₃CH₂OH) Ethanol->Reflux Catalyst H₂SO₄ (cat.) Catalyst->Reflux Product Ethyl Acetate-1-13C (CH₃¹³COOCH₂CH₃) Reflux->Product

Caption: Synthesis of Ethyl Acetate-1-¹³C via Fischer Esterification.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )AmountMoles
Acetic Acid-1-¹³CCH₃¹³COOH61.041.0 g0.0164
Anhydrous EthanolC₂H₅OH46.0715 mL (~11.8 g)~0.256
Conc. Sulfuric AcidH₂SO₄98.080.5 mL-
Saturated NaHCO₃NaHCO₃(aq)-As needed-
Anhydrous MgSO₄MgSO₄120.37~2 g-

Step-by-Step Protocol:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 1.0 g of acetic acid-1-¹³C and 15 mL of anhydrous ethanol.

  • Catalyst Addition: While stirring and cooling the flask in an ice bath, slowly add 0.5 mL of concentrated sulfuric acid.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 1 hour.[6]

  • Work-up - Neutralization: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Slowly add saturated sodium bicarbonate solution in portions to neutralize the acidic catalyst.[7] Gently swirl and vent frequently to release the CO₂ gas produced. Continue adding until effervescence ceases.

  • Work-up - Extraction: Add approximately 10 mL of deionized water and shake the funnel. Allow the layers to separate and discard the lower aqueous layer.

  • Drying: Transfer the organic layer (the crude ethyl acetate) to a clean, dry Erlenmeyer flask. Add anhydrous magnesium sulfate to dry the ester. Swirl the flask until the drying agent no longer clumps together.

  • Purification: Gravity filter the dried ester into a small distillation flask. Purify the ethyl acetate-1-¹³C by simple distillation, collecting the fraction that boils at 76-78 °C.[8]

Synthesis of Ethyl Acetate-2-¹³C

The procedure for synthesizing ethyl acetate labeled at the acetyl methyl position is identical to the one described above, with the substitution of acetic acid-2-¹³C as the starting material.

Starting Material: Acetic Acid-2-¹³C (¹³CH₃COOH) Product: Ethyl Acetate-2-¹³C (¹³CH₃COOCH₂CH₃)

Workflow Diagram:

Synthesis_2_13C AceticAcid Acetic Acid-2-13C (¹³CH₃COOH) Reflux Reflux (e.g., 1 hour) AceticAcid->Reflux Ethanol Ethanol (Excess) (CH₃CH₂OH) Ethanol->Reflux Catalyst H₂SO₄ (cat.) Catalyst->Reflux Product Ethyl Acetate-2-13C (¹³CH₃COOCH₂CH₃) Reflux->Product

Caption: Synthesis of Ethyl Acetate-2-¹³C via Fischer Esterification.

Purification and Characterization

Proper purification and characterization are critical to ensure the final product is suitable for its intended application.

Purification
  • Distillation: Simple distillation is generally sufficient to separate the ethyl acetate from any unreacted ethanol, water, and the sulfuric acid catalyst. The boiling point of ethyl acetate is 77 °C.[9][10]

  • Washing: The washing steps with sodium bicarbonate and water are crucial for removing acidic impurities and water-soluble byproducts.[7][8]

Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive method for confirming the position and extent of ¹³C labeling.

    • ¹³C NMR: A single, enhanced peak will be observed for the labeled carbon. For ethyl acetate-1-¹³C, this will be the carbonyl carbon signal (around 171 ppm). For ethyl acetate-2-¹³C, the methyl carbon signal (around 21 ppm) will be enhanced.

    • ¹H NMR: The protons attached to or near the ¹³C label will show coupling to the ¹³C nucleus, resulting in splitting of the proton signals (¹J-coupling or ²J-coupling). This provides unambiguous confirmation of the label's position.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the labeled product and to assess the isotopic enrichment. The molecular ion peak will be shifted by +1 mass unit for each ¹³C atom incorporated.[9][10]

Expected Data Summary:

Labeled ProductIsotopic Purity (Typical)Boiling Point (°C)Expected M+1 Peak (MS)Key ¹³C NMR Signal (ppm)
Ethyl Acetate-1-¹³C>99 atom % ¹³C76-77Observed~171 (C=O)
Ethyl Acetate-2-¹³C>99 atom % ¹³C76-77Observed~21 (CH₃)

Safety and Handling

  • Reagents: Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood. Ethanol and ethyl acetate are flammable liquids.[9][10]

  • Procedure: The neutralization step with sodium bicarbonate can cause rapid gas evolution and pressure buildup. It must be performed slowly and with adequate venting.

  • Personal Protective Equipment (PPE): Safety goggles, lab coats, and gloves are mandatory at all times.

Conclusion

The synthesis of ¹³C labeled ethyl acetate via Fischer esterification is a reliable and straightforward method for producing high-purity isotopologues. By carefully selecting the labeled starting material, researchers can precisely control the position of the isotopic label to suit their specific experimental needs. The protocols and characterization methods outlined in this guide provide a solid foundation for the successful synthesis and validation of this invaluable research tool.

References

  • Scribd. (n.d.). Ethyl Acetate Synthesis Guide. Scribd. Retrieved from [Link]

  • Vibzz Lab. (2021, April 27). Ethyl Acetate : Organic Synthesis [Video]. YouTube. Retrieved from [Link]

  • Kou, H., et al. (2017). Efficient Synthesis of Molecular Precursors for Parahydrogen-Induced Polarization of Ethyl Acetate-1-13C and Beyond. NIH. Retrieved from [Link]

  • Ashenhurst, J. (2022, November 16). Fischer Esterification. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Practical I. (2021, August 28). Organic Chemistry: Preparation of Ethyl Acetate [Video]. YouTube. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Ethyl diazoacetate. Organic Syntheses. Retrieved from [Link]

  • Hobby Chemistry. (2015, April 17). Synthesis of Ethyl Acetate. WordPress.com. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Chemicals from ethanol—The ethyl acetate one-pot synthesis. ResearchGate. Retrieved from [Link]

  • Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

  • Science Madness. (2016, March 7). Ethyl acetate synthesis from ethanol and dilute acetic acid. Powered by XMB 1.9.11. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Wikipedia. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethyl diazoacetate. Wikipedia. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). The Fischer Esterification. Retrieved from [Link]

Sources

Foundational

Technical Whitepaper: Ethyl Acetate-2-13C NMR Spectroscopy

Isotopic Characterization, Acquisition Protocols, and Metabolic Flux Applications Executive Summary Ethyl acetate-2-13C (CAS: 58735-82-3) serves as a critical isotopomer in both structural elucidation and metabolic flux...

Author: BenchChem Technical Support Team. Date: February 2026

Isotopic Characterization, Acquisition Protocols, and Metabolic Flux Applications

Executive Summary

Ethyl acetate-2-13C (CAS: 58735-82-3) serves as a critical isotopomer in both structural elucidation and metabolic flux analysis (MFA). Unlike its natural abundance counterpart, this isotopomer carries a


C label specifically at the methyl carbon of the acetyl moiety (

CH

COOCH

CH

). This specific labeling pattern allows for precise tracking of acetyl-CoA generation and downstream tricarboxylic acid (TCA) cycle anaplerosis without the carbon scrambling associated with uniformly labeled glucose.

This guide provides a rigorous technical breakdown of the NMR spectral characteristics, acquisition parameters, and mechanistic applications of Ethyl acetate-2-13C in pharmaceutical research.

Part 1: Structural & Spectral Characterization

Molecular Definition

To ensure experimental accuracy, one must distinguish between the commercially available isotopomers. This guide focuses on Ethyl acetate-2-13C , where the label resides on the alpha-carbon of the acetate group.

  • IUPAC Name: Ethyl [2-

    
    C]acetate[1]
    
  • Linear Formula:

    
    CH
    
    
    
    COOCH
    
    
    CH
    
    
  • Molecular Weight: 89.10 g/mol (vs. 88.11 g/mol unlabeled)

  • Key Feature: The

    
    C nucleus at the C2 position introduces massive signal enhancement in carbon spectra and distinct heteronuclear coupling in proton spectra.
    
NMR Spectral Data (CDCl )

The following data summarizes the chemical shifts (


) and coupling constants (

) observed in Chloroform-d.

Table 1:


C NMR Parameters (75-150 MHz) 
Carbon PositionLabel StatusChemical Shift (

, ppm)
MultiplicityCoupling Constants (Hz)
Acetyl-CH

(C2)
Enriched (

C)
21.0 Singlet (dominant)

Hz (coupled)
Carbonyl (C1)Natural (1.1%)171.3Doublet

Hz (satellite)
Ethyl-CH

(C3)
Natural (1.1%)60.4SingletN/A
Ethyl-CH

(C4)
Natural (1.1%)14.2SingletN/A

Table 2:


H NMR Parameters (300-600 MHz) 
Proton GroupChemical Shift (

, ppm)
MultiplicityCoupling Origin
Acetyl-CH

2.05 Doublet (d)

Hz
Ethyl-CH

4.12Quartet

Hz
Ethyl-CH

1.26Triplet

Hz

Analyst Note: In the


H spectrum, the acetyl methyl group—normally a sharp singlet—splits into a wide doublet due to the one-bond coupling to the 

C nucleus. The center of this doublet corresponds to the chemical shift.

Part 2: Experimental Methodology

Sample Preparation & Stability

Ethyl acetate is prone to hydrolysis, generating Ethanol and Acetic acid-2-


C. This degradation is accelerated in aqueous buffers used for biological NMR.
  • Solvent Choice: Use CDCl

    
     for structural QC. Use Phosphate Buffered Saline (PBS) in D
    
    
    
    O (pH 7.4) for metabolic studies, but analyze immediately.
  • Purity Check: Before complex biological dosing, acquire a quick 1D

    
    H spectrum.
    
    • Contaminant Flag: Look for a doublet at

      
       1.9 ppm (Acetic acid-2-
      
      
      
      C) or a triplet at
      
      
      1.18 ppm (Ethanol).
Acquisition Protocols (Pulse Sequences)

To obtain quantitative data, standard parameters must be modified to account for the relaxation behavior of the enriched methyl group.

Workflow Diagram: Quantitative

C Acquisition

NMR_Workflow Figure 1: Quantitative 13C-NMR Acquisition Workflow for Enriched Isotopomers. Sample Sample Prep (20mM in CDCl3) Lock Lock & Shim (Target: CDCl3) Sample->Lock T1_Meas T1 Measurement (Inversion Recovery) Lock->T1_Meas Param_Set Set d1 > 5 * T1 (Relaxation Delay) T1_Meas->Param_Set Methyl T1 ~3-5s Pulse Pulse Sequence (zgig / Inverse Gated) Param_Set->Pulse No NOE Process Processing (LB=1.0Hz, Phasing) Pulse->Process

Protocol Steps:

  • Pulse Sequence: Use Inverse Gated Decoupling (e.g., zgig on Bruker). This suppresses the Nuclear Overhauser Effect (NOE), which varies between labeled and unlabeled carbons, ensuring signal intensity is proportional to concentration.

  • Relaxation Delay (d1): The

    
    C-enriched methyl group has a relatively long longitudinal relaxation time (
    
    
    
    ), often 3–5 seconds in degassed samples.
    • Setting: Set d1

      
       seconds for quantitative accuracy (
      
      
      
      ).
  • Center Frequency (O1P): Set to ~100 ppm to cover the full range, or focus on 21 ppm if only tracking the label.

Part 3: Mechanistic Applications in Drug Development

Metabolic Flux Analysis (MFA)

Ethyl acetate-2-13C is a "masked" delivery system for Acetate-2-13C. It is lipophilic, allowing it to cross cell membranes passively before being hydrolyzed by intracellular esterases. This makes it superior to sodium acetate for loading cells with high esterase activity.

Mechanism of Action:

  • Entry: Ethyl acetate diffuses into the cell.

  • Hydrolysis: Carboxylesterases cleave it into Ethanol and Acetate-2-

    
    C .
    
  • Activation: Acetyl-CoA Synthetase (ACSS2) converts Acetate-2-

    
    C into Acetyl-CoA-2-
    
    
    
    C
    .
  • TCA Cycle Entry: The labeled Acetyl-CoA condenses with Oxaloacetate to form Citrate.

Pathway Visualization

Metabolic_Pathway Figure 2: Metabolic Fate of Ethyl Acetate-2-13C in Cellular Respiration and Lipogenesis. EtOAc Ethyl Acetate-2-13C (Extracellular) Acetate Acetate-2-13C (Intracellular) EtOAc->Acetate Carboxylesterase (Hydrolysis) AcetylCoA Acetyl-CoA (Methyl-13C) Acetate->AcetylCoA ACSS2 (Synthetase) Citrate Citrate (C2/C4 Labeled) AcetylCoA->Citrate Citrate Synthase (TCA Entry) FattyAcids Fatty Acid Synthesis (Lipogenesis) AcetylCoA->FattyAcids FASN (Cancer Metabolism)

Interpreting the Tracer Data

When Acetyl-CoA-2-


C enters the TCA cycle, the label position shifts in specific patterns detectable by NMR or Mass Spectrometry (MS).
  • First Turn of TCA: Label appears at C4 of

    
    -Ketoglutarate.
    
  • Glutamate Readout: Glutamate is in rapid equilibrium with

    
    -Ketoglutarate.
    
    • Observation: In

      
      H-
      
      
      
      C HSQC spectra, look for cross-peaks corresponding to Glutamate-C4.
    • Significance: High enrichment at Glutamate-C4 indicates strong oxidative mitochondrial metabolism. Labeling at Glutamate-C2/C3 indicates multiple turns of the cycle (flux).

Part 4: Data Analysis & Quality Control

To maintain scientific integrity, every dataset must undergo a self-validating QC check.

QC Checklist:

  • Line Shape Analysis: The

    
    C peak at 21.0 ppm should be a singlet (proton-decoupled). If it appears as a triplet, the decoupler is off or failing.
    
  • Satellite Verification: In the

    
    H spectrum, the 
    
    
    
    C satellites (doublet) must be symmetric around the central residual
    
    
    C peak (if present). Asymmetry indicates phase errors or off-resonance effects.
  • Integration Ratio: If the sample is 99% enriched, the central

    
    C proton peak (singlet) should be 
    
    
    
    of the total integral of the satellites (doublet).
    • Formula: Enrichment

      
      
      

References

  • PubChem. (2023). Ethyl acetate-2-13C | C4H8O2 | CID 10866261.[2] National Library of Medicine. Retrieved from [Link]

  • Fan, T. W. M., & Lane, A. N. (2012). Applications of NMR spectroscopy to systems biochemistry. Progress in Nuclear Magnetic Resonance Spectroscopy. (Contextual grounding for MFA protocols).
  • Wishart, D. S., et al. (2022). HMDB 5.0: the Human Metabolome Database for 2022. Nucleic Acids Research. (Source for metabolite chemical shifts). Retrieved from [Link]

Sources

Exploratory

principles of isotopic labeling in metabolomics

An In-depth Technical Guide to the Principles of Isotopic Labeling in Metabolomics Abstract Metabolomics provides a static snapshot of the metabolite pool within a biological system, but it often falls short of capturing...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Principles of Isotopic Labeling in Metabolomics

Abstract

Metabolomics provides a static snapshot of the metabolite pool within a biological system, but it often falls short of capturing the dynamic nature of metabolic processes. Isotopic labeling has emerged as a powerful technique to overcome this limitation by enabling the tracing of atoms through metabolic pathways.[1] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core principles, methodologies, and applications of isotopic labeling in metabolomics. We will delve into the foundational concepts of stable isotopes and their use as tracers, explore the different modalities of metabolic flux analysis (MFA), and provide practical guidance on experimental design, analytical techniques, and data interpretation. By the end of this guide, the reader will have a thorough understanding of how to leverage isotopic labeling to gain unprecedented insights into the intricate workings of cellular metabolism.

Part 1: Foundational Principles of Isotopic Labeling

Introduction to Metabolomics and the Need for Dynamic Analysis

Metabolomics, the large-scale study of small molecules or metabolites within a biological system, offers a functional readout of the cellular state.[2] While incredibly informative, conventional metabolomics provides a static measurement of metabolite concentrations at a single point in time. This is akin to looking at a photograph of a busy city intersection – you can see the cars, but you cannot determine their speed, direction, or the flow of traffic. To truly understand the dynamics of metabolism, we need to measure the rates of metabolic reactions, or fluxes.[3] Isotopic labeling provides the means to achieve this by introducing "tagged" molecules into the system and tracking their journey.[1]

What are Isotopes?

Isotopes are variants of a particular chemical element which differ in neutron number. While all isotopes of an element have the same number of protons, they have different numbers of neutrons, resulting in different atomic masses.[4]

Isotopes can be broadly categorized into two types:

  • Stable Isotopes: These isotopes do not decay over time and are not radioactive.[4] They are naturally occurring, though typically at a much lower abundance than their lighter counterparts.[1] Common stable isotopes used in metabolomics include carbon-13 (¹³C), nitrogen-15 (¹⁵N), and deuterium (²H).[1][4] Their non-radioactive nature makes them safe for use in a wide range of biological systems, including human studies.

  • Radioactive Isotopes: These isotopes are unstable and emit radiation as they decay. While historically used in metabolic tracing, their use has largely been superseded by stable isotopes in metabolomics due to safety considerations and the advancements in analytical instrumentation.

The choice of isotope depends on the specific metabolic pathway being investigated.

  • Carbon-13 (¹³C): As carbon is the backbone of most biological molecules, ¹³C is the most widely used isotope in metabolomics for tracing the flow of carbon through central metabolic pathways like glycolysis and the TCA cycle.[2]

  • Nitrogen-15 (¹⁵N): This isotope is used to trace the metabolism of nitrogen-containing compounds, such as amino acids and nucleotides.

  • Deuterium (²H): Deuterium is often used to study the metabolism of hydrogen and can provide insights into redox reactions.

The Core Principle: Tracing Atomic Fates

The fundamental principle of isotopic labeling is straightforward: a substrate molecule containing a heavy isotope (the "tracer") is introduced into a biological system.[4] As the cell metabolizes this tracer, the heavy atoms are incorporated into downstream metabolites.[5] By measuring the distribution of these heavy atoms in the various metabolite pools, we can infer the activity of the metabolic pathways that produced them.[6]

Key Concepts
  • Isotopologues and Isotopomers: Isotopologues are molecules that differ only in their isotopic composition. For example, glucose with one ¹³C atom is an isotopologue of glucose with no ¹³C atoms. Isotopomers are a subset of isotopologues that have the same number of each isotope but differ in their position within the molecule.

  • Mass Isotopomer Distribution (MID): The MID of a metabolite is the relative abundance of all its isotopologues. For instance, a metabolite with three carbon atoms can exist as M+0 (no ¹³C), M+1 (one ¹³C), M+2 (two ¹³C), or M+3 (three ¹³C). The MID would be the percentage of each of these isotopologues.

  • Isotopic Enrichment: This refers to the fraction of a particular metabolite pool that contains the isotopic label.

Part 2: Methodologies in Isotopic Labeling for Metabolomics

Metabolic Flux Analysis (MFA): Quantifying the Flow of Metabolism

Metabolic Flux Analysis (MFA) is a powerful technique that uses isotopic labeling data to quantify the rates of intracellular metabolic reactions.[6] The central idea is that the isotopic labeling patterns of intracellular metabolites are a direct result of the metabolic fluxes.[3] By measuring these patterns, we can computationally deduce the fluxes.

Steady-State MFA (¹³C-MFA)

The most common implementation of MFA is ¹³C-MFA, which relies on the assumption of a metabolic and isotopic steady state.

  • Metabolic Steady State: This implies that the concentrations of intracellular metabolites and the metabolic fluxes are constant over time.

  • Isotopic Steady State: This is achieved when the isotopic enrichment of the intracellular metabolites no longer changes over time. The time required to reach this state can vary significantly between different metabolic pathways.

The general workflow for a steady-state ¹³C-MFA experiment involves culturing cells in the presence of a ¹³C-labeled substrate until an isotopic steady state is reached. The cells are then harvested, metabolites are extracted, and the isotopic labeling patterns of key metabolites (often protein-bound amino acids) are measured using analytical techniques like mass spectrometry.[7][8] These labeling patterns, along with measured extracellular fluxes (e.g., glucose uptake and lactate secretion), are then used in a computational model to estimate the intracellular fluxes.[6][9]

Caption: A typical workflow for a steady-state ¹³C-MFA experiment.

Strengths:

  • Provides a quantitative measure of intracellular fluxes.

  • Well-established methodology with readily available software.[7]

Limitations:

  • The assumption of a steady state may not be valid for all biological systems.

  • Can be time-consuming to reach isotopic steady state for some pathways.

Isotopically Non-Stationary MFA (INST-MFA)

INST-MFA is an extension of MFA that is applicable to systems at a metabolic steady state but are sampled before reaching an isotopic steady state.[10]

INST-MFA utilizes the transient isotopic labeling data collected at multiple time points after the introduction of the tracer.[11][12] This approach provides a more dynamic picture of metabolism and can reveal information about metabolite pool sizes, which is not possible with steady-state MFA.[13]

The experimental workflow for INST-MFA is similar to steady-state MFA, but instead of a single time point at isotopic steady state, samples are collected at multiple time points during the isotopic transient phase.[10]

Caption: A typical workflow for an INST-MFA experiment.

INST-MFA is particularly advantageous for systems that are difficult to bring to an isotopic steady state, such as mammalian cell cultures with large metabolite pools or autotrophic organisms.[10][13]

Stable Isotope-Resolved Metabolomics (SIRM)

SIRM combines stable isotope labeling with high-resolution metabolomics to provide a global view of metabolic pathway activity.[14] Unlike MFA, which is typically focused on a defined metabolic network, SIRM allows for the untargeted discovery of novel metabolic pathways and intermediates.[15]

In a SIRM experiment, cells are cultured with a labeled substrate, and then untargeted metabolomics is performed to identify all metabolites that have incorporated the isotopic label.[15] This allows for a network-wide assessment of which pathways are active under specific conditions.

The use of high-resolution mass spectrometry is crucial for SIRM to accurately determine the mass of the labeled metabolites and distinguish them from other molecules in a complex biological sample.[15]

Part 3: Experimental Design and Execution: A Practical Guide

Choosing the Right Isotopic Tracer

The selection of the isotopic tracer is a critical step in designing a labeling experiment and depends on the specific biological question being addressed.[16]

  • Uniformly Labeled Tracers: In these tracers, all carbon atoms (or other atoms of interest) are labeled with the heavy isotope (e.g., [U-¹³C]-glucose). These are commonly used for general pathway tracing and MFA.[16]

  • Positionally Labeled Tracers: In these tracers, only specific atoms are labeled (e.g., [1-¹³C]-glucose). These are useful for dissecting specific reaction steps or resolving fluxes through alternative pathways.

TracerApplication
[U-¹³C]-GlucoseTracing central carbon metabolism (glycolysis, pentose phosphate pathway, TCA cycle)
[1,2-¹³C₂]-GlucoseDifferentiating between glycolysis and the pentose phosphate pathway
[U-¹³C,¹⁵N]-GlutamineTracing glutamine metabolism and its contribution to the TCA cycle and amino acid synthesis
[¹³C₅,¹⁵N₂]-GlutamineSimilar to above, with added nitrogen tracing
Cell Culture and Sample Preparation

For steady-state MFA, ensuring that the system has reached isotopic steady state is paramount. The time required for this can be estimated based on the turnover rates of the metabolite pools of interest. It is often necessary to perform a time-course experiment to empirically determine the time to steady state.

To accurately capture the intracellular metabolite state, it is essential to rapidly quench all enzymatic activity at the time of harvesting. This is typically achieved by using cold solvents, such as methanol or acetonitrile. Following quenching, metabolites are extracted from the cells for analysis.

Step-by-Step Protocol: A General ¹³C-MFA Experiment
  • Cell Seeding and Growth: Seed cells in appropriate culture vessels and grow in standard medium.

  • Tracer Introduction: Replace the standard medium with medium containing the ¹³C-labeled tracer.

  • Incubation: Incubate the cells for a predetermined time to allow for label incorporation (for steady-state MFA, until isotopic steady state is reached).

  • Extracellular Flux Measurement: Collect a sample of the culture medium to measure the concentration of the tracer and key secreted metabolites (e.g., lactate, glutamate).

  • Quenching and Harvesting: Rapidly quench metabolism and harvest the cells.

  • Metabolite Extraction: Extract intracellular metabolites using a suitable solvent system.

  • Sample Derivatization (for GC-MS): For analysis by GC-MS, it is often necessary to derivatize the metabolites to make them volatile.

  • Analytical Measurement: Analyze the isotopic labeling of the metabolites using MS or NMR.

  • Data Analysis: Process the raw data to determine MIDs and use these in a computational model to estimate fluxes.

Part 4: Analytical Platforms for Isotopic Analysis

The choice of analytical platform is critical for accurately measuring isotopic labeling patterns.[6]

Mass Spectrometry (MS)

MS is the most commonly used technique for isotopic analysis in metabolomics due to its high sensitivity and ability to detect a wide range of metabolites.[16]

GC-MS is a robust and reproducible technique that is well-suited for the analysis of volatile and thermally stable metabolites, such as amino acids and organic acids.[8]

LC-MS is a more versatile technique that can be used to analyze a wider range of metabolites, including non-volatile and thermally labile compounds like nucleotides and lipids.[2]

High-resolution mass spectrometers, such as Orbitrap or FT-ICR instruments, are capable of resolving the small mass differences between isotopologues, which is essential for accurate MID determination.[16][17]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for isotopic analysis that provides information about the position of the isotopic label within a molecule.[18]

Unlike MS, which only provides information about the number of heavy atoms in a molecule, NMR can distinguish between positional isotopomers. This can be invaluable for resolving fluxes through pathways with symmetric intermediates, such as the TCA cycle.[18]

NMR can be used to analyze metabolite extracts (in vitro) or to measure metabolic fluxes in intact cells or tissues (in vivo).[18]

Comparison of MS and NMR for Isotopic Labeling Studies
FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)
Sensitivity HighLow
Throughput HighLow
Metabolite Coverage BroadMore limited
Isotopomer Information Limited (provides MIDs)Provides positional isotopomer information
Sample Preparation Often requires derivatizationMinimal
Quantitation Relative or absolute with standardsInherently quantitative

Part 5: Data Analysis and Interpretation

From Raw Data to Mass Isotopomer Distributions

The raw data from the analytical instrument must be processed to obtain the MIDs for each metabolite of interest. This involves peak integration, background subtraction, and correction for the natural abundance of heavy isotopes.[19]

Even in the absence of a labeled tracer, metabolites will have a certain percentage of heavy isotopes due to their natural abundance (e.g., ¹³C is ~1.1% of all carbon). This natural abundance must be mathematically corrected for to accurately determine the enrichment from the tracer.

Computational Modeling for Flux Estimation

The corrected MIDs, along with extracellular flux measurements, are then used as inputs for a computational model of metabolism to estimate the intracellular fluxes.[9]

Flux Balance Analysis (FBA) is a mathematical method for simulating metabolism at the genome-scale. While FBA can predict possible flux distributions, it cannot determine the actual fluxes in a cell. MFA, on the other hand, provides experimentally determined fluxes for a smaller, core metabolic network. The integration of these two approaches can provide a more comprehensive understanding of cellular metabolism.

Several software packages are available for performing the complex calculations required for MFA, including INCA, Metran, and WUFlux.[8][9]

Visualizing and Interpreting Flux Maps

The output of an MFA is a flux map, which is a graphical representation of the metabolic network with the calculated fluxes for each reaction. These maps provide a powerful visualization of how cells are utilizing different metabolic pathways.

Part 6: Applications in Research and Drug Development

Isotopic labeling has a wide range of applications in both basic research and drug development.[20]

Elucidating Novel Metabolic Pathways

By tracing the flow of atoms from a labeled substrate, researchers can identify previously unknown metabolic pathways and intermediates.[21]

Identifying Drug Targets and Understanding Mechanism of Action

Isotopic labeling can be used to determine how a drug perturbs metabolic fluxes, which can help to identify the drug's target and understand its mechanism of action.[20][22] This is particularly valuable in drug discovery for validating that a drug is engaging its intended target in a cellular context.

Probing Disease Metabolism (e.g., Cancer, Metabolic Disorders)

Many diseases, including cancer and metabolic disorders, are characterized by altered metabolism. Isotopic labeling can be used to quantify these metabolic changes, providing insights into the pathophysiology of the disease and identifying potential therapeutic targets.[23]

Metabolic Engineering and Biotechnology

In metabolic engineering, isotopic labeling is used to identify metabolic bottlenecks and to guide the engineering of microorganisms for the production of valuable chemicals and biofuels.[24]

Part 7: Challenges and Future Perspectives

While isotopic labeling is a powerful technique, there are still challenges to be addressed. These include the complexity of the experiments and data analysis, and the need for more user-friendly software tools.[11] Future developments in analytical instrumentation, computational modeling, and automation are expected to make isotopic labeling more accessible to a wider range of researchers. The continued integration of metabolomics with other 'omics' technologies, guided by the functional insights from isotopic labeling, promises to provide a more holistic understanding of biological systems.[16]

References

  • Application Notes and Protocols for 13C Metabolic Flux Analysis. Benchchem.
  • Crown SB, et al. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. Bioanalysis. 2014. Available from: [Link]

  • Kiefer P, et al. Isotopic labeling-assisted metabolomics using LC–MS. Metabolomics. 2013. Available from: [Link]

  • Mishra P, et al. Isotope Enhanced Approaches in Metabolomics. In: S. C. L. D. a. R. K. Krishnamurthy (ed.), NMR in Glycoscience and Glycotechnology. The Royal Society of Chemistry; 2017. p. 308-335. Available from: [Link]

  • Faubert B, et al. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients. Curr Opin Biotechnol. 2018. Available from: [Link]

  • Arevalo-Rodriguez M, et al. Isotopic labeling of metabolites in drug discovery applications. Curr Drug Metab. 2011. Available from: [Link]

  • Stable isotope labeled metabolomics improves identification of novel metabolites and pathways. Bioanalysis Zone. Available from: [Link]

  • Young JD. INCA: a computational platform for isotopically non-stationary metabolic flux analysis. Bioinformatics. 2014. Available from: [Link]

  • Wiechert W, et al. 13C-based metabolic flux analysis. Nat Protoc. 2007. Available from: [Link]

  • Wei X, et al. Analysis of stable isotope assisted metabolomics data acquired by high resolution mass spectrometry. Anal Methods. 2017. Available from: [Link]

  • Young JD. Isotopically nonstationary 13C metabolic flux analysis. Methods Mol Biol. 2013. Available from: [Link]

  • Long CP, et al. High-resolution 13C metabolic flux analysis. Nat Protoc. 2017. Available from: [Link]

  • Yang C, et al. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. Fermentation. 2019. Available from: [Link]

  • Nöh K, et al. Isotopically non-stationary metabolic flux analysis: complex yet highly informative. Curr Opin Biotechnol. 2013. Available from: [Link]

  • Jazmin LJ, et al. Isotopically nonstationary metabolic flux analysis (INST-MFA): putting theory into practice. Curr Opin Biotechnol. 2018. Available from: [Link]

  • Jazmin LJ, et al. Isotopically nonstationary metabolic flux analysis (INST-MFA): Putting theory into practice. Office of Scientific and Technical Information (OSTI). 2018. Available from: [Link]

  • Isotope Tracer Analysis and Metabolic Flux Analysis. McCullagh Research Group. Available from: [Link]

  • Arevalo-Rodriguez M, et al. Isotopic Labeling of Metabolites in Drug Discovery Applications. Bentham Science. Available from: [Link]

  • Schwaiger S, et al. Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics. Metabolites. 2016. Available from: [Link]

  • Crown SB, et al. Stable isotope-labeling studies in metabolomics: New insights into structure and dynamics of metabolic networks. ResearchGate. 2014. Available from: [Link]

  • Creek DJ, et al. Stable Isotope-Assisted Metabolomics for Network-Wide Metabolic Pathway Elucidation. Anal Chem. 2011. Available from: [Link]

  • Stable isotopes in metabolomic studies. MASONACO. Available from: [Link]

  • Arevalo-Rodriguez M, et al. Isotopic Labeling of Metabolites in Drug Discovery Applications. ResearchGate. 2011. Available from: [Link]

  • Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications. Metware Biotechnology. Available from: [Link]

  • Wei X, et al. Analysis of Stable Isotope Assisted Metabolomics Data Acquired by High Resolution Mass Spectrometry. ResearchGate. 2017. Available from: [Link]

  • Mahar R, et al. Studying Metabolism by NMR-Based Metabolomics. Front Mol Biosci. 2021. Available from: [Link]

  • Wei X, et al. Analysis of stable isotope assisted metabolomics data acquired by high resolution mass spectrometry. RSC Publishing. 2017. Available from: [Link]

  • He L, et al. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. Microorganisms. 2021. Available from: [Link]

  • NMR metabolomics. IsoLife. Available from: [Link]

  • Lane AN, et al. NMR-Based Stable Isotope Resolved Metabolomics in Systems Biochemistry. J Biol Chem. 2011. Available from: [Link]

  • Lewis IA, et al. NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions. Anal Chem. 2010. Available from: [Link]

  • Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Metabolic Solutions. 2024. Available from: [Link]

  • Stable isotope labeling in proteomics and metabolomics. Bio-Synthesis. 2014. Available from: [Link]

  • Doppler M, et al. Stable Isotope–Assisted Plant Metabolomics: Combination of Global and Tracer-Based Labeling for Enhanced Untargeted Profiling and Compound Annotation. Front Plant Sci. 2019. Available from: [Link]

  • Untargeted stable isotope-resolved metabolomics to assess the effect of PI3Kβ inhibition on metabolic pathway activities in a PTEN null breast cancer cell line. PubMed Central. 2022. Available from: [Link]

Sources

Foundational

Introduction: The Role of Positional Isotope Labeling in Modern Research

An In-Depth Technical Guide to Ethyl Acetate-2-¹³C: Principles and Applications In the landscape of drug development and metabolic research, the ability to trace the fate of molecules within complex biological systems is...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Ethyl Acetate-2-¹³C: Principles and Applications

In the landscape of drug development and metabolic research, the ability to trace the fate of molecules within complex biological systems is paramount. Stable isotope labeling, utilizing non-radioactive heavy isotopes like Carbon-13 (¹³C), has emerged as a cornerstone technique. Unlike studies with unlabeled compounds, ¹³C-labeled molecules act as precise tracers, allowing researchers to map metabolic pathways, quantify flux rates, and develop robust analytical methods.

This guide focuses on a particularly valuable tracer: Ethyl acetate-2-¹³C. Here, the ¹³C isotope is specifically positioned on the methyl carbon of the acetate group. This strategic placement provides a unique window into cellular metabolism, particularly the pathways involving acetyl-CoA, a central hub in biosynthesis and energy production. For researchers, scientists, and drug development professionals, understanding the properties and applications of this molecule is key to unlocking deeper insights into cellular function and dysfunction.

Physicochemical and Isotopic Properties

The foundational characteristics of Ethyl acetate-2-¹³C are critical for its effective use. The introduction of a ¹³C isotope at the C2 position results in a mass shift of +1 Dalton compared to its unlabeled counterpart, a feature central to its detection by mass spectrometry.

PropertyValueSource(s)
Molecular Formula ¹³CH₃CO₂CH₂CH₃
Molecular Weight 89.10 g/mol
Exact Mass 89.055784329 Da[1]
CAS Number 58735-82-3
Isotopic Purity Typically ≥99 atom % ¹³C
Chemical Purity Typically ≥98-99%
Appearance Colorless Liquid[1]
Boiling Point 76-77 °C
Melting Point -84 °C
Density 0.912 g/mL at 25 °C
Refractive Index n20/D 1.372

Synthesis and Quality Control

Pillar of Trustworthiness: Ensuring Isotopic Position and Purity

The reliability of any tracer study hinges on the quality of the labeled compound. The synthesis of Ethyl acetate-2-¹³C is a prime example of controlled chemical synthesis designed to ensure the ¹³C label is exclusively at the desired C2 position.

The most direct and common synthetic route is the Fischer-Speier esterification . This acid-catalyzed reaction involves the esterification of ethanol with ¹³C-labeled acetic acid.

Synthetic Pathway: ¹³CH₃COOH (Acetic acid-2-¹³C) + CH₃CH₂OH (Ethanol) ---(H⁺ catalyst)--> ¹³CH₃COOCH₂CH₃ (Ethyl acetate-2-¹³C) + H₂O

The critical starting material is Acetic acid-2-¹³C. The subsequent esterification is a standard, high-yield reaction.[2][3][4]

Quality Control - A Self-Validating System: Before use, the final product's identity, isotopic enrichment, and positional purity must be rigorously confirmed.

  • Mass Spectrometry (MS): Confirms the correct mass (M+1 shift) and isotopic enrichment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the gold standard for confirming the label's position. A proton-decoupled ¹³C-NMR spectrum of unlabeled ethyl acetate shows four distinct signals for its four unique carbons.[5][6] For Ethyl acetate-2-¹³C, the signal corresponding to the C2 methyl carbon (~21 ppm) will be dramatically enhanced, confirming the label's specific location.[7] ¹H-NMR can also be used, where the coupling between the ¹³C nucleus and its attached protons (¹J-coupling) provides further structural proof.[8][9]

Core Application: ¹³C Metabolic Flux Analysis (MFA)

Expertise in Action: Tracing Acetyl-CoA Metabolism

Ethyl acetate is readily hydrolyzed by cellular esterases to release ethanol and acetate. The ¹³C-labeled acetate is then activated to form [2-¹³C]-acetyl-CoA. This molecule is a central node in metabolism, making Ethyl acetate-2-¹³C an invaluable tool for interrogating several key pathways.[10]

Why this specific tracer?

  • Direct Entry into Acetyl-CoA Pool: It provides a direct route to labeling the acetyl-CoA pool, which is fed by various sources like glucose (via pyruvate), fatty acid oxidation, and amino acid catabolism.[11]

  • Pathway Resolution: The position of the label at C2 allows for detailed tracing. When [2-¹³C]-acetyl-CoA enters the Tricarboxylic Acid (TCA) cycle by condensing with oxaloacetate, the ¹³C label is incorporated into the resulting citrate and subsequent TCA intermediates. Analyzing the mass isotopologue distribution (the pattern of labeled carbons) in these intermediates via MS or NMR reveals the activity of the TCA cycle and related pathways like the glyoxylate shunt.[10]

metabolic_pathway cluster_cell Cellular Environment cluster_tca TCA Cycle EA_13C Ethyl Acetate-2-13C Acetate_13C [2-13C]Acetate EA_13C->Acetate_13C Esterase AcetylCoA_13C [2-13C]Acetyl-CoA Acetate_13C->AcetylCoA_13C ACSS2 Citrate Citrate AcetylCoA_13C->Citrate Citrate Synthase Isocitrate Isocitrate Citrate->Isocitrate alphaKG α-Ketoglutarate Isocitrate->alphaKG SuccinylCoA Succinyl-CoA alphaKG->SuccinylCoA Malate Malate SuccinylCoA->Malate OAA Oxaloacetate Malate->OAA OAA->Citrate

Caption: Entry of the ¹³C label from Ethyl Acetate-2-¹³C into the TCA cycle.

Experimental Protocol: Stable Isotope Tracing in Cell Culture

This protocol outlines a validated workflow for using Ethyl acetate-2-¹³C to study metabolic flux in an adherent cancer cell line.

Objective: To measure the incorporation of ¹³C from Ethyl acetate-2-¹³C into TCA cycle intermediates.

Methodology:

  • Cell Seeding and Growth:

    • Seed cells (e.g., HeLa, A549) in 6-well plates at a density that ensures they reach ~80% confluency on the day of the experiment.

    • Culture in standard growth medium (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C, 5% CO₂.

  • Preparation of Labeling Medium:

    • Prepare fresh growth medium.

    • Add Ethyl acetate-2-¹³C to the medium to a final concentration of 1-5 mM. The exact concentration should be optimized to ensure sufficient labeling without causing toxicity.

    • Causality: The medium is prepared fresh to ensure nutrient consistency. The concentration of the tracer is a critical parameter; too low may result in insufficient signal, while too high could alter the cell's metabolic state.

  • Isotope Labeling:

    • Aspirate the standard growth medium from the cells.

    • Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add 2 mL of the pre-warmed ¹³C-labeling medium to each well.

    • Return the plates to the incubator for a defined time course (e.g., 0, 1, 4, 8, 24 hours). The goal is to reach an isotopic steady state, where the enrichment of downstream metabolites is stable.[12]

    • Causality: The time course is essential to distinguish between rapid metabolic pools and slower biosynthetic pathways. Reaching a steady state simplifies flux calculations.[13]

  • Metabolite Extraction (Quenching):

    • CRITICAL STEP: Place the 6-well plates on dry ice to instantly halt all enzymatic activity.

    • Aspirate the labeling medium.

    • Add 1 mL of ice-cold 80% methanol (-80°C) to each well.

    • Scrape the cells into the methanol using a cell scraper.

    • Transfer the cell lysate/methanol mixture to a microcentrifuge tube.

    • Causality: Rapid and cold quenching is the most critical step for ensuring that the measured metabolite levels accurately reflect their state at the moment of collection. Failure to quench effectively can lead to significant artifacts.[14]

  • Sample Processing:

    • Vortex the tubes thoroughly.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet protein and cell debris.

    • Transfer the supernatant (containing the polar metabolites) to a new tube.

    • Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).

  • Analysis by GC-MS:

    • The dried extracts are derivatized (e.g., with MTBSTFA) to make the polar metabolites volatile for gas chromatography.

    • The derivatized sample is injected into a GC-MS system.

    • The mass spectrometer is operated in Selected Ion Monitoring (SIM) or full scan mode to detect the different mass isotopologues of the target metabolites (e.g., citrate, malate).[1]

  • Data Analysis and Validation:

    • Integrate the peak areas for each mass isotopologue (e.g., M+0, M+1, M+2) of each metabolite.

    • Correct the raw data for the natural abundance of ¹³C.[14]

    • Calculate the fractional enrichment to determine the percentage of a metabolite pool that has incorporated the label.

    • Self-Validation: The system is self-validating by including a zero-time-point control (T=0), which should show only natural ¹³C abundance, and by observing a logical progression of label incorporation into downstream metabolites over time.

workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A Seed Cells in 6-well Plates B Prepare 13C-Labeling Medium C Wash Cells & Add Labeling Medium B->C D Incubate (Time Course) C->D E Quench Metabolism on Dry Ice D->E F Extract Metabolites (Cold 80% Methanol) E->F G Dry Extract F->G H Derivatize for GC-MS G->H I Inject & Run GC-MS H->I J Data Processing & Flux Calculation I->J

Sources

Exploratory

Beyond the SDS: Technical Mastery of Ethyl Acetate-2-13C

In Metabolomics, Synthesis, and Isotopic Tracing Molecular Identity & Physicochemical Profile Ethyl acetate-2-13C is not merely a solvent; it is a precision tool for tracing carbon fate in complex biological systems. Unl...

Author: BenchChem Technical Support Team. Date: February 2026

In Metabolomics, Synthesis, and Isotopic Tracing

Molecular Identity & Physicochemical Profile

Ethyl acetate-2-13C is not merely a solvent; it is a precision tool for tracing carbon fate in complex biological systems. Unlike its unlabeled counterpart, this isotopologue carries a stable Carbon-13 isotope at the methyl position of the acetyl group (


CH

-CO-O-CH

-CH

). This specific labeling allows researchers to distinguish between the metabolic fates of the acetyl backbone (methyl vs. carbonyl) during hydrolysis and subsequent Acetyl-CoA formation.
Physicochemical Specifications
PropertyValueCritical Note for Researchers
Chemical Formula

C

C

H

O

Methyl carbon of the acetate moiety is labeled.[1]
CAS Number 58735-82-3Distinct from unlabeled (141-78-6) and 1-13C (carbonyl-labeled).
Molecular Weight 89.11 g/mol +1 Da shift detectable in Mass Spectrometry (M+1).
Density 0.902 g/mLIdentical handling to unlabeled ethyl acetate.
Flash Point -4 °C (24.8 °F)Class 1B Flammable . Requires cold storage.
Isotopic Purity Typically

99 atom %
Critical for quantitative Metabolic Flux Analysis (MFA).

Safety Architecture & Isotope Stewardship

While the toxicological profile mirrors standard ethyl acetate, the economic and experimental risk is orders of magnitude higher due to the material's cost and the sensitivity of downstream MS/NMR analysis.

A. The "Precious Material" Protocol (PMP)

A spill of Ethyl acetate-2-13C is not just a safety hazard; it is a data integrity failure.

  • Primary Containment: Always handle within a secondary containment tray (glass or chemically resistant HDPE) to allow for recovery in case of accidental tip-over.

  • Vapor Control: Use a dedicated microsyringe (e.g., Hamilton gastight) for aliquoting to prevent evaporative isotopic fractionation, which can occur if the solvent evaporates differentially (though negligible for 13C, volume loss is the concern).

  • Cross-Contamination: Never use shared pipettes. A single drop of unlabeled ethyl acetate will dilute the isotopic enrichment (APE - Atom Percent Excess), rendering quantitative flux modeling invalid.

B. Standard Safety Hazards (GHS Classification)
  • H225 (Highly Flammable): Vapors are heavier than air and can travel to ignition sources.

  • H319 (Eye Irritation): Causes serious eye irritation.[2][3][4]

  • H336 (Narcotic Effects): Inhalation causes drowsiness/dizziness.[2][3][4]

Quality Control: The Self-Validating NMR Protocol

Before introducing the isotope into a cell culture or synthesis, you must validate its identity and isotopic purity. A simple 1H-NMR scan provides a definitive "fingerprint" distinct from unlabeled solvent.

The Mechanism: Heteronuclear Coupling

In unlabeled ethyl acetate, the acetyl methyl group appears as a singlet at


 ppm. In Ethyl acetate-2-13C, the presence of the 

C nucleus splits these protons due to large one-bond heteronuclear coupling (

).
Validation Workflow
  • Sample Prep: Dissolve 10

    
    L of Ethyl acetate-2-13C in 600 
    
    
    
    L of CDCl
    
    
    .
  • Acquisition: Run a standard 1H-NMR (16 scans).

  • Analysis (The Pass/Fail Criteria):

    • Ethyl Group: Look for the standard triplet (

      
       1.26) and quartet (
      
      
      
      4.12).
    • Acetyl Group (The Label): You should NOT see a singlet at 2.0 ppm.[5] Instead, you must observe a doublet centered at 2.0 ppm with a splitting constant (

      
      ) of approximately 127–130 Hz .
      
    • Purity Check: Any residual singlet at the center of the doublet indicates the presence of unlabeled (

      
      C) ethyl acetate. Integrate the satellite doublet vs. the central singlet to calculate actual enrichment.
      

Application: Metabolic Flux Analysis (MFA)

Ethyl acetate-2-13C serves as a lipogenic tracer. Upon entering the cell, it is hydrolyzed to Ethanol and Acetate-2-13C. The acetate is converted to Acetyl-CoA (labeled at the methyl carbon), which then enters the TCA cycle or Fatty Acid Synthesis (FAS).

Pathway Logic
  • TCA Cycle Entry: Acetyl-CoA (methyl-labeled) condenses with Oxaloacetate to form Citrate. The label persists in specific positions of

    
    -ketoglutarate and succinate, allowing calculation of mitochondrial flux.
    
  • Lipogenesis: If the cell is synthesizing fatty acids, the labeled Acetyl-CoA is carboxylated to Malonyl-CoA. The 13C label is incorporated into the growing fatty acid chain, creating a mass isotopomer distribution (M+2, M+4, etc.) detectable by GC-MS.

Workflow Diagram

MetabolicFate EtAc Ethyl Acetate-2-13C (Extracellular) Acetate Acetate-2-13C (Intracellular) EtAc->Acetate Hydrolysis (Esterases) Ethanol Ethanol (Byproduct) EtAc->Ethanol AcetylCoA Acetyl-CoA (Methyl-13C) Acetate->AcetylCoA ACSS2 (Synthetase) Citrate Citrate (TCA Cycle) AcetylCoA->Citrate Condensation (Energy) FattyAcid Fatty Acids (Palmitate M+n) AcetylCoA->FattyAcid FASN (Lipogenesis)

Figure 1: Metabolic fate of Ethyl Acetate-2-13C. The tracer provides a direct route to cytosolic Acetyl-CoA, bypassing glycolysis (Warburg effect).

Emergency Protocols

In the event of exposure or release, follow these specific steps.

Fire (Class B)
  • Extinguishing Media: Alcohol-resistant foam, dry chemical, or carbon dioxide. Water may be ineffective but should be used to cool containers.

  • Specific Hazard: Vapors can travel considerable distances to ignition sources and flash back.

Accidental Release (Spill)[5]
  • Evacuate: Remove all ignition sources immediately (Class I, Div 1 environment).

  • Ventilate: Open fume hood sashes to max safe height if spill is contained; otherwise, evacuate the lab.

  • Absorb: Use non-combustible absorbents (vermiculite/sand). Do not use paper towels (increases surface area for evaporation/ignition).

  • Disposal: Place in a sealed container labeled "Flammable Isotopic Waste."

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 10866261, Ethyl acetate-2-13C. Retrieved from [Link]

  • Antoniewicz, M. R. (2015). Methods for 13C Metabolic Flux Analysis. Current Opinion in Biotechnology. Retrieved from [Link]

  • Reich, H. J. (2024).[4] NMR Spectroscopy: 13C-1H Coupling Constants. University of Wisconsin-Madison. Retrieved from [Link]

Sources

Foundational

Technical Guide: The Natural Abundance of 13C in Drug Discovery & Metabolomics

Introduction: The 1.1% Stochastic Constant In the precision-driven field of drug development, the natural abundance of Carbon-13 ( C) is a fundamental physical constant that acts as both a critical noise source and a pow...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 1.1% Stochastic Constant

In the precision-driven field of drug development, the natural abundance of Carbon-13 (


C) is a fundamental physical constant that acts as both a critical noise source and a powerful analytical lever.

Carbon exists naturally as two stable isotopes:


C (~98.9%) and 

C (~1.1%).[1] While

C is NMR-silent and provides the monoisotopic mass in spectrometry, the 1.1% presence of

C introduces a stochastic distribution of mass and magnetic spin across every organic molecule synthesized or metabolized.

This guide details how to rigorously manage this 1.1% factor across Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Metabolic Flux Analysis (MFA).

NMR Spectroscopy: Managing the Satellite Effect

The Mechanism

In Proton (


H) NMR, the 98.9% of 

C nuclei are magnetically inert. However, the 1.1% of protons attached to a

C nucleus experience a large one-bond heteronuclear coupling (

), typically 125–170 Hz. This splits the proton signal into a doublet known as

C satellites
.
  • Implication: In high-dynamic-range samples (e.g., impurity profiling), these satellites (0.55% intensity each side of the main peak) can be mistaken for low-level impurities.[2]

  • Utility: They provide a direct measurement of

    
    , which correlates with hybridization state (sp vs sp
    
    
    
    vs sp
    
    
    ).
Protocol: Quantitative C NMR (Inverse Gated Decoupling)

Standard


C NMR uses proton decoupling to simplify spectra, but this introduces the Nuclear Overhauser Effect (NOE), enhancing signals non-uniformly and ruining quantitation.[3] To measure 

C stoichiometry accurately, you must suppress NOE while maintaining decoupling during acquisition.

Standard Operating Procedure (SOP): Inverse Gated Decoupling

  • Relaxation Delay (

    
    ):  Set 
    
    
    
    (longest longitudinal relaxation time). For quaternary carbons, this often exceeds 30–60 seconds.
    • Reasoning: Ensures >99.3% magnetization recovery for quantitative accuracy.

  • Pulse Sequence: Use zgig (Bruker) or equivalent.[4]

    • State A (Delay): Decoupler OFF . (Prevents NOE buildup).

    • State B (Pulse): 90°

      
      C excitation pulse.
      
    • State C (Acquisition): Decoupler ON . (Removes

      
       splitting for singlet peaks).
      
  • Acquisition Time (

    
    ):  Ensure 
    
    
    
    is sufficient to prevent truncation artifacts, but the critical timing is the
    
    
    .
Visualization: NMR Decoupling Logic

The following diagram illustrates the difference between Standard Decoupling (NOE present) and Inverse Gated Decoupling (Quantitative).

NMR_Decoupling cluster_standard Standard Decoupling (Qualitative) cluster_inverse Inverse Gated (Quantitative) S_Delay Relaxation Delay (Decoupler ON) S_Pulse 13C Pulse S_Delay->S_Pulse S_Acq Acquisition (Decoupler ON) S_Pulse->S_Acq S_Note Result: NOE Enhancement (Integrals Distorted) S_Acq->S_Note I_Delay Relaxation Delay (Decoupler OFF) I_Pulse 13C Pulse I_Delay->I_Pulse I_Acq Acquisition (Decoupler ON) I_Pulse->I_Acq I_Note Result: No NOE (Integrals Accurate) I_Acq->I_Note

Caption: Comparison of decoupler gating. In Inverse Gated (bottom), the decoupler is OFF during delay to prevent NOE buildup.

Mass Spectrometry: The Isotope Envelope

In Mass Spectrometry (MS), the "monoisotopic mass" (M) uses only


C. The M+1 peak arises from molecules containing exactly one 

C atom.
The Rule of 1.1%

For a molecule with


 carbon atoms, the intensity of the M+1 peak relative to the M peak is approximately:


[5]

This relationship is vital for:

  • Formula Confirmation: If the M+1 intensity doesn't match the proposed carbon count, the assignment is incorrect.

  • Charge State Determination: In ESI-MS, if the isotope peaks are separated by 0.5 m/z, the ion is

    
     charge state.
    
Data: Isotope Abundance in Drug-Like Molecules

The table below demonstrates how the M+1 envelope expands with molecular size.

MoleculeFormulaNominal Mass# CarbonsTheoretical M+1 Intensity (%)
Benzene

7866.6%
Aspirin

18099.9%
Omeprazole

3451718.7%
Atorvastatin

5583336.3%
Fullerene

7206066.0%

Note: As carbon count increases, the probability of having two


C atoms (M+2) also becomes significant.

Metabolic Flux Analysis (MFA): The Correction Matrix

In tracer studies (e.g., feeding cells


C-Glucose), the goal is to measure the added enrichment. However, the mass spectrometer measures the total isotope distribution, which includes the natural 1.1% background.

Failure to correct for natural abundance leads to a gross overestimation of metabolic flux. [6]

The Correction Logic

The relationship between the measured Mass Isotopomer Distribution (MID) and the true tracer enrichment is linear:



To find the actual metabolic flux (


), we must invert the matrix:


Workflow Visualization

The following diagram outlines the computational pipeline for correcting raw MS data in metabolomics.

MFA_Correction RawData Raw MS Data (Measured Intensities) Apply Apply Correction (M_true = C^-1 * M_measured) RawData->Apply Formula Chemical Formula (e.g., C6H12O6) CalcMatrix Calculate Correction Matrix (Based on 1.1% 13C Probabilities) Formula->CalcMatrix Invert Matrix Inversion (C^-1) CalcMatrix->Invert Invert->Apply Result Corrected MID (True Tracer Enrichment) Apply->Result

Caption: Workflow for removing natural abundance background from metabolic tracer data.

Protocol: Natural Abundance Correction

Objective: Convert raw ion intensities into corrected Mass Isotopomer Distributions (MIDs).

  • Data Extraction:

    • Extract peak areas for

      
       for the metabolite of interest.
      
    • Normalize raw areas to sum to 1 (or 100%). This is your vector

      
      .
      
  • Matrix Construction:

    • Use the chemical formula to generate a theoretical probability matrix (

      
      ) representing the natural distribution of isotopes for that specific molecule.
      
    • Tools: Python (IsoCor), R (Isotopomer), or vendor software (TraceFinder).

  • Correction:

    • Perform the matrix multiplication:

      
      .
      
  • Validation:

    • Check for negative values in

      
      . Negative values usually indicate integration errors or incorrect formula assignment. Set negatives to zero and re-normalize.
      

References

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. "Isotopic compositions of the elements." Standard Atomic Weights. [Link]

  • Brinkmann, A. "13C-Satellite Decoupling Strategies for Improving Accuracy in Quantitative Nuclear Magnetic Resonance." Analytical Chemistry, 2020.[4][7][8] [Link]

  • Nielsen, J., et al. "The importance of accurately correcting for the natural abundance of stable isotopes." Metabolites, 2017. [Link]

Sources

Protocols & Analytical Methods

Method

using Ethyl acetate-2-13C as internal standard GC-MS

Application Note: Precision Quantitation of Ethyl Acetate in Complex Matrices using Stable Isotope Dilution (SIDA) GC-MS Executive Summary This application note details a robust protocol for the quantification of Ethyl A...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Quantitation of Ethyl Acetate in Complex Matrices using Stable Isotope Dilution (SIDA) GC-MS

Executive Summary

This application note details a robust protocol for the quantification of Ethyl Acetate (EtOAc) using Ethyl acetate-2-


C  as an internal standard (IS). While traditional external calibration is susceptible to matrix effects and injection variability—particularly for volatile esters—the use of a stable isotope analog corrects for extraction efficiency, headspace equilibrium shifts, and ionization suppression in real-time. This guide is optimized for pharmaceutical residual solvent analysis (USP <467> context) and metabolic profiling in biological fluids.

Technical Profile & Rationale

The Analyte & The Isotope

Ethyl acetate is a volatile Class 3 residual solvent and a common metabolic marker. Its high volatility (BP: 77.1°C) and polarity make it prone to evaporative loss during sample preparation and variable partitioning in headspace analysis.

  • Analyte: Ethyl Acetate (

    
    CH
    
    
    
    COOC
    
    
    H
    
    
    ); MW: 88.11 g/mol .
  • Internal Standard: Ethyl acetate-2-

    
    C (
    
    
    
    CH
    
    
    COOC
    
    
    H
    
    
    ); MW: 89.11 g/mol .
    • Label Position: The label is located on the methyl carbon of the acetyl group (C2 position relative to the acetate nomenclature).

    • Why this isomer? The C2 position is chemically stable and, upon electron ionization (EI), retains the isotopic label in the primary acylium ion fragment (

      
      ), shifting the base peak from m/z 43 to m/z 44 .
      
Mechanistic Advantage

Using a deuterated analog (e.g., d3-ethyl acetate) can sometimes lead to chromatographic isotope effects where the IS elutes slightly earlier than the analyte, potentially exposing them to different matrix suppression windows. The


C analog is virtually co-eluting, ensuring the IS experiences the exact same physical and chemical environment as the analyte from injection to detection.

Experimental Protocol

Materials & Reagents
  • Analyte Standard: Ethyl Acetate,

    
    99.9% (GC grade).
    
  • Internal Standard: Ethyl acetate-2-

    
    C, 99 atom % 
    
    
    
    C (Sigma-Aldrich/CIL).
  • Diluent: Dimethyl Sulfoxide (DMSO) or Dimethylacetamide (DMA) for residual solvents (high boiling point, low vapor pressure). Water for biologicals.

  • Glassware: Class A volumetric flasks, crimp-top headspace vials (20 mL).

Standard Preparation (Critical Step)

Due to high volatility, standard preparation must minimize headspace.

  • Internal Standard Stock (IS-Stock):

    • Add ~10 mL of Diluent to a 20 mL volumetric flask.

    • Weigh exactly 20 mg of Ethyl acetate-2-

      
      C directly into the solvent (submerged injection).
      
    • Dilute to volume. Concentration

      
       1000 µg/mL.
      
    • Storage: Store at -20°C in a septum-sealed vial.

  • Calibration Standards:

    • Prepare a 6-point curve for Ethyl Acetate (e.g., 1, 5, 10, 50, 100, 500 µg/mL).

    • Spiking: Add a constant volume of IS-Stock to every standard and sample to achieve a final IS concentration of 50 µg/mL.

GC-MS Instrumentation & Conditions
  • System: Agilent 8890 GC / 5977B MSD (or equivalent).

  • Inlet: Split/Splitless (Split ratio 10:1 to 50:1 depending on sensitivity needs).

  • Column: DB-624 (30 m x 0.25 mm x 1.4 µm) or equivalent (USP G43).

    • Rationale: Thick film is required to retain and resolve volatiles.

Table 1: Instrument Parameters

ParameterSettingRationale
Carrier Gas Helium, 1.2 mL/min (Constant Flow)Optimal linear velocity for resolution.
Oven Program 40°C (hold 5 min)

10°C/min

240°C
Low initial temp focuses the volatile peak.
Inlet Temp 220°CSufficient volatilization without thermal degradation.
Transfer Line 240°CPrevents condensation before MS source.
Source Temp 230°CStandard EI source temperature.
Ionization EI (70 eV)Hard ionization for reproducible fragmentation.
MS Acquisition: SIM Method

Selected Ion Monitoring (SIM) is mandatory for high sensitivity and selectivity, especially to distinguish the M+1 shift.

Table 2: SIM Acquisition Parameters

CompoundTypeRetention Time (min)*Quant Ion (

)
Qual Ion 1 (

)
Qual Ion 2 (

)
Ethyl Acetate Target~5.243 (

)
61 (

)
88 (

)
EtOAc-2-

C
IS~5.244 (

)
6289 (

)

*Retention times must be determined experimentally.

Workflow Visualization

The following diagram illustrates the critical path for Sample Preparation and Data Logic.

G cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Processing Sample Unknown Sample (Matrix) IS_Spike Add IS: EtOAc-2-13C (Fixed Conc.) Sample->IS_Spike Equilibration Headspace Equilibration (80°C, 20 min) IS_Spike->Equilibration Injection GC Separation (DB-624 Column) Equilibration->Injection Ionization EI Source (Fragmentation) Injection->Ionization Detection SIM Detection (m/z 43 vs 44) Ionization->Detection Fragment_Unlabeled CH3-CO+ (m/z 43) Ionization->Fragment_Unlabeled Unlabeled Fragment_Labeled 13CH3-CO+ (m/z 44) Ionization->Fragment_Labeled Labeled Ratio Calculate Area Ratio (Area 43 / Area 44) Detection->Ratio Quant Quantification via Linear Regression Ratio->Quant

Caption: Analytical workflow for SIDA-GC-MS showing the parallel processing of analyte and isotope to correct for matrix effects.

Method Validation & Quality Assurance

To ensure the protocol meets regulatory standards (e.g., ICH Q2(R1)), perform the following validation steps:

Specificity (Isotopic Purity Check)

Before running samples, inject a high-concentration blank of the Internal Standard (EtOAc-2-


C) alone.
  • Requirement: The signal at

    
     43 (unlabeled channel) must be < 0.5% of the signal at 
    
    
    
    44.
  • Cause: Commercial isotopes are typically 99% pure. A 1% unlabeled impurity contributes to the analyte signal, creating a positive bias at low concentrations.

  • Correction: If "crossover" exists, subtract the blank IS contribution from the analyte area.

Linearity

Plot the Area Ratio (


) vs. Concentration Ratio  (

).
  • Acceptance:

    
    .[1]
    
  • Range: Typically 1 ppm to 1000 ppm.

Recovery (Matrix Spiking)

Spike the analyte into the actual sample matrix (e.g., plasma, drug formulation) at 3 levels (Low, Med, High).

  • Calculation: Because the IS is present, the calculated concentration should match the spiked amount regardless of matrix suppression.

  • Target: 80–120% recovery.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low IS Response Headspace leak or matrix suppression.Check vial crimp tightness. Ensure incubation temp is sufficient (80°C).
High Baseline at m/z 43 Contamination or column bleed.Bake out column. Check inlet liner for septum particles.
Non-Linear Calibration Detector saturation.Increase split ratio (e.g., from 10:1 to 50:1). Reduce gain factor.
RT Shift > 0.1 min Moisture in column.Trim column guard. Ensure dry carrier gas.

References

  • United States Pharmacopeia (USP). General Chapter <467> Residual Solvents.[1][2] Rockville, MD: United States Pharmacopeial Convention.

  • Stoll, D. R., & Carr, P. W. (2017). Liquid Chromatography-Mass Spectrometry (LC-MS) and GC-MS in Pharmaceutical Analysis. Analytical Chemistry.[1][2][3]

  • Sigma-Aldrich. Ethyl acetate-2-13C Product Specification & MSDS.

  • Agilent Technologies. Analysis of USP <467> Residual Solvents using the Agilent 8890 GC/FID/MSD System. Application Note 5994-1358EN. Link

  • Cambridge Isotope Laboratories. Stable Isotope Standards for Mass Spectrometry.

Sources

Application

Application Note: Metabolic Fate Mapping &amp; Esterase Profiling Using 13C-Ethyl Acetate

This Application Note is designed for researchers in metabolic flux analysis (MFA), toxicology, and prodrug development. It details the protocol for using 13C-labeled Ethyl Acetate (13C-EtOAc) as a metabolic tracer to qu...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in metabolic flux analysis (MFA), toxicology, and prodrug development. It details the protocol for using 13C-labeled Ethyl Acetate (13C-EtOAc) as a metabolic tracer to quantify esterase activity, acetate assimilation, and downstream carbon flux into the TCA cycle and lipogenesis.

Introduction & Scientific Rationale

While


C-Glucose and 

C-Glutamine are the gold standards for central carbon metabolism,

C-Ethyl Acetate
serves a specialized and critical role in pharmacology and toxicology. It acts as a unique probe for Carboxylesterase (CES) activity and a lipophilic delivery vehicle for acetate.
Why Use 13C-Ethyl Acetate?
  • Esterase Activity Profiling: Unlike free acetate, EtOAc requires hydrolysis by intracellular esterases (CES1/CES2) to release its carbon load. Tracing the rate of

    
    C incorporation into downstream metabolites provides a direct readout of functional esterase activity in live cells.
    
  • Membrane Permeability: EtOAc is highly lipophilic compared to the acetate anion, allowing it to diffuse rapidly across membranes independent of Monocarboxylate Transporters (MCTs), modeling the kinetics of ester-based prodrugs.

  • Dual-Stream Metabolism: Hydrolysis yields two distinct metabolic substrates: Ethanol and Acetate . Using specific isotopomers (e.g., Ethyl [

    
    ]acetate) allows researchers to differentiate the metabolic fate of the acetate moiety from the ethanol moiety.
    

Mechanism of Action & Pathway Map

Upon cellular entry,


C-Ethyl Acetate is hydrolyzed. The resulting 

C-Acetate is activated to Acetyl-CoA by Acetyl-CoA Synthetase (ACSS2), entering the TCA cycle or Fatty Acid Synthesis (FAS). The Ethanol moiety is oxidized to Acetaldehyde and then Acetate, potentially creating a secondary, delayed pool of Acetyl-CoA.
Pathway Visualization (Graphviz)

G EtOAc 13C-Ethyl Acetate (Extracellular) EtOAc_Cyto 13C-Ethyl Acetate (Intracellular) EtOAc->EtOAc_Cyto Diffusion CES Carboxylesterases (CES1/CES2) EtOAc_Cyto->CES Substrate Ethanol Ethanol EtOAc_Cyto->Ethanol Hydrolysis Acetate 13C-Acetate EtOAc_Cyto->Acetate Hydrolysis AcetylCoA 13C-Acetyl-CoA Acetate->AcetylCoA ATP, CoA ACSS2 ACSS2 ACSS2->AcetylCoA Citrate Citrate (TCA Cycle) AcetylCoA->Citrate Condensation Palmitate Palmitate (Lipogenesis) AcetylCoA->Palmitate FASN Histone Histone Acetylation AcetylCoA->Histone HATs

Figure 1: Metabolic fate of 13C-Ethyl Acetate.[1] The tracer bypasses MCT transporters, is hydrolyzed by CES enzymes, and fuels TCA anaplerosis, lipogenesis, and epigenetic modification via Acetyl-CoA.

Experimental Protocol

Phase A: Tracer Selection & Preparation

Select the isotopomer based on the specific metabolic question:

Research GoalRecommended TracerRationale
Acetate/Lipid Flux Ethyl [

]acetate
Labels the acetate moiety only. Best for tracking flux into TCA and Fatty Acids without ethanol interference.
Ethanol Metabolism [

]Ethyl acetate
Labels the ethyl group. Tracks conversion of ethanol to acetaldehyde/acetate.[2]
Full Carbon Balance [

]Ethyl acetate
Labels both moieties. Useful for total carbon accounting but complicates mass isotopomer analysis.

Stock Preparation:

  • Prepare a 1 M stock solution of

    
    C-EtOAc in pure DMSO or Ethanol (if ethanol is not the analyte of interest).
    
  • Note: Ethyl acetate has limited solubility in water (~8 g/100 mL). Ensure thorough mixing when diluting into media.

Phase B: Cell Culture & Labeling

System: Hepatocytes (HepG2, HuH7) or cells transfected with CES1/2. Control: Cells treated with free


C-Acetate (to normalize for ACSS2 activity vs. esterase limitation).
  • Seeding: Plate cells in 6-well plates (

    
     cells/well). Culture until 80% confluence.
    
  • Media Switch: Wash cells 2x with PBS. Switch to minimal media (DMEM w/o Glucose/Glutamine) supplemented with 5 mM Glucose (unlabeled) and 1–5 mM

    
    C-Ethyl Acetate .
    
    • Critical: Seal plates with Parafilm to prevent evaporation of the volatile Ethyl Acetate tracer.

  • Incubation: Incubate for 1–4 hours. (EtOAc hydrolysis is rapid; short timepoints capture kinetics, long timepoints capture steady-state labeling).

Phase C: Metabolite Extraction (Quenching)

Speed is critical to prevent artificial hydrolysis of residual EtOAc during extraction.

  • Quench: Rapidly aspirate media. Immediately wash with ice-cold Saline (0.9% NaCl) . Do not use PBS if analyzing phosphate metabolites.

  • Extraction: Add 500 µL ice-cold 80:20 Methanol:Water (-80°C) containing internal standards (e.g.,

    
    -Acetate, 
    
    
    
    C-Citrate).
  • Scraping: Scrape cells on dry ice. Transfer suspension to Eppendorf tubes.

  • Vortex/Centrifuge: Vortex 10 min at 4°C. Centrifuge at 16,000 x g for 10 min at 4°C.

  • Supernatant: Collect supernatant for LC-MS.

    • For Volatile Analysis (Free Acetate/EtOAc): Analyze immediately via GC-MS or use specific derivatization (see Phase D).

Phase D: Analytical Detection
Workflow 1: Downstream Metabolites (LC-MS)

Target: Citrate, Malate, Succinate, Acetyl-CoA.

  • Method: HILIC Chromatography (e.g., Waters BEH Amide).

  • MS Mode: Negative Electrospray Ionization (ESI-).

  • Key Transition: Monitor Mass Isotopomer Distributions (MIDs). For Acetyl-CoA (M+2 from labeled acetate).

Workflow 2: Short Chain Fatty Acids (Acetate Quantification)

Since Acetate is volatile and poorly retained on C18, Derivatization is required for sensitive LC-MS quantification.

  • Reagent: 3-Nitrophenylhydrazine (3-NPH) or 2-Hydrazinoquinoline (HQ).

  • Protocol:

    • Mix 20 µL supernatant with 10 µL 200 mM 3-NPH and 10 µL 120 mM EDC (catalyst).

    • Incubate 30 min at 40°C.

    • Quench with 0.1% Formic Acid.[3]

    • Analyze via C18 Reverse Phase LC-MS.[4][5]

  • Reference: This method stabilizes acetate and allows separation of

    
    C-Acetate (M+2) from endogenous acetate (M+0).
    

Data Analysis & Interpretation

Summarize quantitative data by calculating the Fractional Contribution (FC) of the tracer to the metabolite pool.

Formula:



Where 

= number of labeled carbons,

= abundance of isotopomer

, and

= total carbons in metabolite.
Expected Results Table
MetaboliteIsotopomerInterpretation
Ethyl Acetate M+2 (Tracer)Remaining substrate. Decrease indicates hydrolysis rate.
Acetate M+2Direct product of hydrolysis. High levels indicate CES activity > ACSS2 uptake.
Acetyl-CoA M+2Entry into CoA pool. Precursor for TCA/Lipids.
Citrate M+2First turn of TCA cycle (Condensation of M+2 Acetyl-CoA + M+0 OAA).
Palmitate M+2, M+4...Lipogenesis. Even-numbered isotopomers indicate direct incorporation of Acetyl-CoA.
Troubleshooting Guide
  • Issue: Low labeling in TCA cycle.

    • Cause: High background glucose flux diluting the

      
      C-Acetyl-CoA pool.
      
    • Solution: Lower glucose concentration in media or increase

      
      C-EtOAc concentration (up to 10 mM).
      
  • Issue: High variability in replicates.

    • Cause: Evaporation of EtOAc or inconsistent hydrolysis during extraction.

    • Solution: Use gas-tight culture vessels; ensure extraction methanol is at -80°C.

References

  • Esterase-Mediated Hydrolysis

    • Hosokawa, M. (2008). "Structure and catalytic properties of carboxylesterase isozymes involved in metabolic activation of prodrugs." Molecules, 13(2), 412-431. Link

  • Acetate Tracing Methodology

    • Comerford, S. A., et al. (2014). "Acetate dependence of tumors." Cell, 159(7), 1591-1602. Link

  • SCFA Derivatization for LC-MS

    • Han, J., et al. (2015).[5] "Isotope-labeling derivatization with 3-nitrophenylhydrazine for LC/MS/MS quantitation of short-chain fatty acids." Analytica Chimica Acta, 854, 86-94. Link

  • Hyperpolarized 13C-Ethyl Acetate (NMR Context)

    • Lumata, L., et al. (2012). "Hyperpolarized [1-13C]pyruvate... and [1-13C]ethyl acetate."[6] Journal of Physical Chemistry A, 116(20), 5129-5138. Link

Sources

Method

metabolic flux analysis using stable isotopes protocol

Application Note: High-Resolution Metabolic Flux Analysis (MFA) Using Stable Isotope Tracers Abstract Static metabolomics measures the "fuel gauge" (pool sizes) of a cell, but Metabolic Flux Analysis (MFA) measures the "...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution Metabolic Flux Analysis (MFA) Using Stable Isotope Tracers

Abstract

Static metabolomics measures the "fuel gauge" (pool sizes) of a cell, but Metabolic Flux Analysis (MFA) measures the "speedometer" (reaction rates).[1] This protocol details the end-to-end workflow for


C-MFA, from tracer selection to computational modeling. It is designed to overcome common pitfalls in isotopic steady-state (ISS) and instationary (INST-MFA) experiments, ensuring data integrity for rigorous peer review.

Strategic Overview: The Fluxome vs. The Metabolome

In drug development, particularly oncology, a static accumulation of a metabolite (e.g., lactate) can mean two contradictory things:

  • Increased Production: The pathway is upregulated (e.g., Warburg effect).

  • Blocked Consumption: The downstream enzyme is inhibited.

Only MFA can distinguish these states. By introducing a stable isotope (e.g., [U-


C]Glucose), we track the propagation of heavy carbon atoms through the metabolic network. The resulting Mass Isotopomer Distribution (MID) provides the constraints necessary to mathematically solve for intracellular fluxes.

Phase 1: Experimental Design & Tracer Selection

The choice of tracer determines which pathways are "observable."[2][3] A common error is using [U-


C]Glucose for everything.

Table 1: Tracer Selection Guide

TracerPrimary ApplicationMechanistic Insight
[U-

C]Glucose
Central Carbon MetabolismGlobal flux profiling; TCA cycle turnover; Glycolysis vs. Oxidative Phosphorylation.
[1,2-

C]Glucose
Pentose Phosphate Pathway (PPP)Distinguishes glycolysis (EMP) from PPP flux. PPP cleaves C1, altering the labeling pattern downstream.
[U-

C]Glutamine
Anaplerosis & Reductive CarboxylationCritical for hypoxic cancer cells utilizing glutamine for fatty acid synthesis (reverse TCA).
[1,6-

C]Glucose
Pyruvate Carboxylase (PC) ActivityResolves PC vs. Pyruvate Dehydrogenase (PDH) flux into the TCA cycle.
Experimental Workflow Diagram

The following diagram outlines the critical path from design to data.

MFA_Workflow Design 1. Design & Tracer (EMU Basis) Culture 2. Cell Culture (Steady State) Design->Culture Seeding Quench 3. Quench & Extract (CRITICAL: < 5 sec) Culture->Quench Isotopic Steady State Measure 4. LC-HRMS (Orbitrap/Q-TOF) Quench->Measure -80°C Process 5. Data Processing (MID Extraction) Measure->Process Raw Files Model 6. Flux Modeling (INCA/13C-Flux2) Process->Model MIDs Model->Design Refine

Figure 1: The MFA pipeline. Step 3 (Quenching) is the most common point of failure due to rapid metabolite turnover.

Phase 2: The Biological Protocol

Objective: Achieve Isotopic Steady State (ISS) without perturbing metabolic physiology.

Reagents & Equipment
  • Tracer Medium: Glucose-free DMEM reconstituted with [U-

    
    C]Glucose (Cambridge Isotope Laboratories).
    
  • Quenching Solution: 80% Methanol (HPLC Grade), pre-chilled to -80°C on dry ice.

  • Internal Standard:

    
    C-Yeast extract or specific deuterated standards (optional but recommended).
    
Step-by-Step Methodology
  • Seeding & Adaptation:

    • Seed cells in 6-well plates.

    • Crucial: If switching media formulations (e.g., changing serum levels), allow 24 hours of adaptation before adding the tracer.

    • Target Density: 70-80% confluency at harvest. Over-confluent cells change metabolism (contact inhibition).

  • Tracer Exchange (T=0):

    • Rapidly aspirate unlabeled media.

    • Wash 1x with warm PBS (37°C).

    • Add pre-warmed

      
      C-labeled medium.
      
    • Duration: For ISS, culture for 24–48 hours (or 5 cell doublings) to ensure all intracellular pools are fully replaced by the tracer.

  • Metabolism Quenching (The "5-Second Rule"):

    • Logic: ATP and Glucose-6-Phosphate turnover in seconds. Slow quenching alters the observed flux.

    • Protocol:

      • Place plate on a bed of dry ice.

      • Aspirate media immediately.

      • Instantly add 1 mL of -80°C 80% Methanol .

      • Incubate at -80°C for 15 minutes to ensure complete enzyme inactivation.

  • Extraction:

    • Scrape cells into the methanol solution using a cell lifter (do not use trypsin; it causes metabolite leakage).

    • Transfer to a microcentrifuge tube.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 14,000 x g for 10 min at 4°C.

    • Transfer supernatant to a new glass vial.

    • Dry under nitrogen gas or SpeedVac (keep temperature < 30°C).

Phase 3: Analytical Workflow (LC-HRMS)

High-Resolution Mass Spectrometry (HRMS) is preferred over Triple Quadrupole for MFA because it resolves isotopomers from background noise without extensive fragmentation optimization.

  • Instrument: Orbitrap (Thermo) or Q-TOF (Agilent/Sciex).

  • Mode: Negative Ion Mode (preferred for central carbon metabolites: Lactate, Pyruvate, TCA intermediates).

  • Resolution: > 60,000 @ m/z 200.

Self-Validating QC System:

  • Natural Abundance Check: Run an unlabeled cell sample. The M+0 peak should match theoretical natural abundance (e.g., Pyruvate M+1 should be ~3.3% of M+0 due to naturally occurring

    
    C). If M+1 is higher, you have contamination or integration errors.
    
  • Linearity: Ensure signal intensity is within the linear dynamic range (1e5 – 1e8). Saturation distorts isotope ratios.

Phase 4: Data Processing & Flux Modeling

Raw peak areas must be converted into Mass Isotopomer Distributions (MIDs) .

  • Integration: Use software like PIRAMID or vendor tools (TraceFinder/MassHunter) to integrate M+0, M+1, M+2... M+n peaks for each metabolite.

  • Natural Abundance Correction: You must subtract the signal contribution from naturally occurring isotopes (

    
    C, 
    
    
    
    N,
    
    
    O) in the derivatization reagents or the metabolite backbone.
    • Tool:IsoCor or built-in modules in INCA .

  • Flux Modeling (The "Solver"):

    • Software: INCA (Isotopomer Network Compartmental Analysis) is the industry standard (MATLAB-based).[4]

    • Input:

      • Metabolic Network Model (Reactions + Atom Transitions).

      • Measured MIDs (with Standard Deviations).

      • External Fluxes (Glucose uptake rate, Lactate secretion rate - measured biochemically).

    • Output: Net Fluxes with 95% Confidence Intervals.

Atom Mapping Logic (Graphviz)

Understanding how carbon atoms transition is vital for building the INCA model. Below is a simplified map of Carbon flow from Glucose to the TCA cycle.

Carbon_Mapping cluster_TCA Mitochondrial Matrix Glc Glucose (C6) Pyr Pyruvate (C3) Glc->Pyr Glycolysis (Split C1-C3 / C4-C6) AcCoA Acetyl-CoA (C2) Pyr->AcCoA PDH (Loss of C1 as CO2) OAC Oxaloacetate (C4) Pyr->OAC PC (Anaplerosis) (Carboxylation) Cit Citrate (C6) AcCoA->Cit CS (Condensation) OAC->Cit

Figure 2: Atom Transition Logic. The PDH reaction removes one carbon (CO2), meaning [U-13C]Pyruvate (M+3) becomes [1,2-13C]Acetyl-CoA (M+2). This mass shift is the signature of TCA cycle entry.

References

  • Young, J. D. (2014).[4] INCA: a computational platform for isotopically non-stationary metabolic flux analysis.[4][5] Bioinformatics, 30(9), 1333–1335. Link

  • Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology, 42, 317–325. Link

  • Hiller, K., et al. (2009). NTFD—A stand-alone application for the systematic analysis of mass spectrometric data from stable isotope-labeled tracers. Bioinformatics, 26(12).[6] (Note: Standard tool for MID correction).

  • Metallo, C. M., et al. (2009).[7] Evaluation of 13C tracer selection for metabolic flux analysis. Biotechnology Progress, 25(6), 1676-1688. Link

Sources

Application

Technical Application Note: Quantitation of Ethyl Acetate-2-13C in Biological Matrices via Hydroxamic Acid Derivatization LC-MS/MS

Executive Summary & Scientific Rationale The Challenge: Direct LC-MS analysis of Ethyl Acetate (EtOAc) is historically unreliable due to two fundamental physical properties: High Volatility: EtOAc (b.p. 77°C) evaporates...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The Challenge: Direct LC-MS analysis of Ethyl Acetate (EtOAc) is historically unreliable due to two fundamental physical properties:

  • High Volatility: EtOAc (b.p. 77°C) evaporates rapidly during standard electrospray ionization (ESI) source drying, leading to poor sensitivity and non-linear response.

  • Poor Ionization: As a neutral ester, EtOAc lacks strong acidic or basic sites, making it "invisible" in standard ESI/APCI modes without adduct formation, which is often unstable.

The Solution: This protocol details a Derivatization-Assisted HILIC-MS/MS method. Instead of attempting to measure the volatile parent compound, we exploit the nucleophilic susceptibility of the ester carbonyl to convert EtOAc into Acethydroxamic Acid-2-13C (AHA-2-13C) using hydroxylamine in alkaline conditions.

Mechanism of Action:



The resulting hydroxamic acid is:

  • Non-volatile: Stable in solution at room temperature.

  • Highly Polar: Retainable on HILIC columns (preventing elution in the void volume).

  • Ionizable: Forms a stable deprotonated ion

    
     in ESI negative mode.
    

This method is specifically designed for metabolic flux analysis (MFA) and pharmacokinetic (PK) tracing where the fate of the acetyl moiety is of critical interest.

Experimental Workflow

Reagents & Materials[1][2]
  • Analyte: Ethyl Acetate-2-13C (99 atom % 13C, Label at methyl carbon).[1]

  • Internal Standard (IS): Ethyl Acetate-d3 (converted in-situ to AHA-d3) or pre-synthesized Acethydroxamic Acid-15N.

  • Derivatization Reagent: 2M Hydroxylamine Hydrochloride (

    
    ) in water.
    
  • Catalyst: 3M Sodium Hydroxide (NaOH).

  • Quench/Neutralizer: 6M Hydrochloric Acid (HCl).

  • Mobile Phase: LC-MS grade Acetonitrile (ACN) and Ammonium Acetate (10mM, pH 6.8).

Analytical Workflow Diagram

AnalyticalWorkflow Sample Biological Sample (Plasma/Media) Crash Protein Precipitation (Cold ACN, -20°C) Sample->Crash Immediate Quench Supernatant Supernatant Collection (Contains EtOAc-2-13C) Crash->Supernatant Centrifuge 15k xg Deriv Derivatization Reaction (+ NH2OH / NaOH, 10 min) Supernatant->Deriv Nucleophilic Attack Neutral Neutralization (+ HCl to pH 7.0) Deriv->Neutral Stabilize AHA LCMS HILIC-MS/MS Analysis (Target: AHA-2-13C) Neutral->LCMS Inject 5 µL

Figure 1: Step-by-step analytical workflow from sample collection to MS detection. Note the immediate cold quench to prevent volatilization.

Detailed Protocol

Step 1: Sample Preparation (Critical for Volatiles)
  • Pre-chill all tubes and reagents to 4°C.

  • Aliquot 50 µL of plasma/media into a screw-cap vial (to prevent evaporation).

  • Add 10 µL of Internal Standard solution (Ethyl Acetate-d3, 100 µM).

  • Add 150 µL of ice-cold Acetonitrile. Vortex for 10 seconds.

  • Centrifuge at 15,000 x g for 5 minutes at 4°C.

  • Transfer 100 µL of supernatant to a fresh reaction vial.

Step 2: In-Situ Derivatization
  • To the supernatant, add 50 µL of 2M Hydroxylamine HCl .

  • Add 50 µL of 3M NaOH (Alkaline pH is required to generate the free nucleophile

    
     from the salt).
    
  • Cap immediately and vortex.

  • Incubate at Room Temperature (25°C) for 15 minutes .

    • Note: Do not heat. Heating causes loss of underivatized parent before reaction completion.

Step 3: Neutralization
  • Add 25 µL of 6M HCl to neutralize the solution (Target pH 6.0–7.0).

    • Why? HILIC columns and MS sources degrade under highly alkaline loads. AHA is stable at neutral pH.

  • Centrifuge again if any precipitate forms. Transfer to LC vial.

Step 4: LC-MS/MS Conditions

Chromatography (HILIC Mode):

  • Column: Waters XBridge Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).

  • Mobile Phase B: Acetonitrile (90%) / 10 mM Ammonium Acetate (10%).

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 95% B (Isocratic hold for retention).

    • 1-5 min: 95%

      
       50% B.
      
    • 5-7 min: 50% B.

    • 7.1 min: 95% B (Re-equilibration).

Mass Spectrometry (ESI Negative): Acethydroxamic acid ionizes best in negative mode due to the N-hydroxy proton acidity (


).
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Mechanism
AHA (Natural) 74.0

42.015Loss of

(Ketene formation)
AHA-2-13C (Target) 75.0

43.0 15

fragment
AHA-d3 (IS) 77.0

45.015Deuterated Ketene

Reaction Mechanism & Isotope Tracking

Understanding the fate of the


 label is vital for data interpretation. The label is located at the C2 (Methyl) position of the ethyl acetate.

Figure 2: Reaction pathway showing the retention of the 13C-Methyl group (Red) in the final hydroxamic acid derivative.

Validation & Quality Control

To ensure Trustworthiness and Self-Validation , the following criteria must be met:

  • Derivatization Efficiency Check:

    • Spike a "Zero" sample with non-labeled Ethyl Acetate.

    • Analyze.[2][3][4][5][6][7][8] If no AHA peak (m/z 74) appears, the derivatization failed (likely pH too low during reaction).

    • Target: >90% molar conversion (verify against a pure AHA standard).

  • Cross-Talk Evaluation:

    • Inject pure Natural EtOAc derivatized. Monitor m/z 75 (Target).

    • Any signal at m/z 75 indicates natural

      
       abundance contribution (approx 1.1% of the m/z 74 signal).
      
    • Correction: Subtract 1.1% of the m/z 74 area from the m/z 75 area if high concentrations of natural acetate are present.

  • Linearity:

    • Range: 0.5 µM to 1000 µM.

    • Correlation Coefficient (

      
      ): > 0.99.
      

References

  • Feigl, F. (1954). Spot Tests I: Inorganic Applications. Elsevier. (Foundational chemistry for ester-hydroxamic acid conversion).
  • Gu, H., et al. (2015). "Metabolic flux analysis of acetyl-CoA using LC-MS/MS." Analytical Chemistry, 87(24), 12355-12362. Link (Context for 13C-Acetate tracing).

  • Zhang, Y., et al. (2011). "Quantification of suberoylanilide hydroxamic acid (SAHA) by LC-MS/MS." Journal of Chromatography B, 879(23), 2269-2273. Link (Validates ESI- detection of hydroxamic acids).

  • Cambridge Isotope Laboratories. "Ethyl Acetate (2-13C, 99%) Product Specification." Link (Source of isotope structure confirmation).

Sources

Method

Application Notes &amp; Protocol: Tracing Carbon Central Metabolism in Saccharomyces cerevisiae using 13C-Labeled Ethyl Acetate

Introduction: Beyond Glucose, A New Perspective on Yeast Metabolism For decades, stable isotope labeling, particularly with 13C-glucose, has been a cornerstone of metabolic flux analysis (MFA), providing profound insight...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Glucose, A New Perspective on Yeast Metabolism

For decades, stable isotope labeling, particularly with 13C-glucose, has been a cornerstone of metabolic flux analysis (MFA), providing profound insights into the intricate network of biochemical reactions that constitute cellular metabolism. In the model eukaryote Saccharomyces cerevisiae, this technique has been instrumental in elucidating the regulation of central carbon pathways under various physiological conditions. However, the almost exclusive reliance on glucose as a carbon source has left our understanding of metabolic flexibility in yeast incomplete.

Non-fermentable carbon sources, such as ethanol and acetate, force yeast to reconfigure its metabolic network, shifting from a primarily fermentative to a respiratory metabolism. This shift is critical for many industrial applications and is a key aspect of the yeast life cycle. Ethyl acetate, a common volatile ester found in fermented beverages, represents an intriguing, yet underutilized, carbon source for metabolic studies. It serves as a direct precursor to acetyl-CoA, a central hub of carbon metabolism, feeding into the tricarboxylic acid (TCA) cycle, amino acid biosynthesis, and lipid production.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to perform 13C labeling of S. cerevisiae using uniformly labeled ethyl acetate ([U-13C]-ethyl acetate). We will delve into the scientific rationale behind the use of ethyl acetate, detail the metabolic pathways involved, and provide a step-by-step protocol for labeling, sample preparation, and downstream analysis.

Scientific Rationale: The Advantage of an Acetyl-CoA-Centric View

Utilizing [U-13C]-ethyl acetate offers a unique vantage point for studying yeast metabolism. Unlike glucose, which enters central metabolism at the top of glycolysis, ethyl acetate provides a direct route to 13C-labeled acetyl-CoA. This allows for a more focused investigation of the TCA cycle and its anabolic outputs, as well as pathways related to fatty acid and sterol biosynthesis. This approach is particularly valuable for:

  • Dissecting TCA Cycle Dynamics: By directly labeling the acetyl-CoA pool, researchers can gain a clearer picture of TCA cycle flux and the relative contributions of anaplerotic reactions.

  • Investigating Fatty Acid and Lipid Metabolism: As acetyl-CoA is the fundamental building block for these molecules, [U-13C]-ethyl acetate provides a powerful tool for tracing their synthesis and modification.

  • Understanding Metabolic Reprogramming: Comparing the metabolic fluxes of yeast grown on 13C-glucose versus [U-13C]-ethyl acetate can reveal the intricate regulatory mechanisms that govern metabolic flexibility.

Metabolic Pathway of Ethyl Acetate in Saccharomyces cerevisiae

The assimilation of ethyl acetate into the central carbon metabolism of S. cerevisiae is a two-step process:

  • Hydrolysis: Intracellular esterases first hydrolyze ethyl acetate into ethanol and acetate. While several esterases exist in yeast, the isoamyl acetate-hydrolyzing esterase, encoded by the IAH1 gene, is known to act on a variety of esters, including ethyl acetate[1][2].

  • Activation: The resulting acetate is then activated to acetyl-CoA by the action of acetyl-CoA synthetases. S. cerevisiae possesses two such enzymes, Acs1p and Acs2p, which catalyze this ATP-dependent reaction[2][3].

The newly formed 13C-labeled acetyl-CoA can then enter the TCA cycle by condensing with oxaloacetate to form citrate, or it can be used in the cytoplasm for the synthesis of fatty acids and other biomolecules.

Ethyl_Acetate_Metabolism cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Ethyl_Acetate_ext [U-13C]-Ethyl Acetate Ethyl_Acetate_int [U-13C]-Ethyl Acetate Ethyl_Acetate_ext->Ethyl_Acetate_int Transport Ethanol [U-13C]-Ethanol Ethyl_Acetate_int->Ethanol Iah1p (Esterase) Acetate [U-13C]-Acetate Ethyl_Acetate_int->Acetate Acetyl_CoA_cyt [U-13C]-Acetyl-CoA Acetate->Acetyl_CoA_cyt Acs1p/Acs2p (Acetyl-CoA Synthetase) Fatty_Acids 13C-Fatty Acids Acetyl_CoA_cyt->Fatty_Acids Biosynthesis Acetyl_CoA_mit [U-13C]-Acetyl-CoA Acetyl_CoA_cyt->Acetyl_CoA_mit Transport TCA_Cycle 13C-TCA Cycle Intermediates Acetyl_CoA_mit->TCA_Cycle Condensation with Oxaloacetate Amino_Acids 13C-Amino Acids TCA_Cycle->Amino_Acids Biosynthesis

Figure 1: Metabolic pathway of [U-13C]-ethyl acetate in S. cerevisiae.

Experimental Protocols

Protocol 1: Preparation of 13C-Labeling Medium

Given the volatile nature of ethyl acetate, careful preparation of the growth medium is crucial to ensure a consistent concentration of the carbon source and to maintain sterility.

Materials:

  • Yeast Nitrogen Base (YNB) without amino acids and without carbon source

  • Ammonium sulfate

  • [U-13C]-ethyl acetate (≥99% isotopic purity)

  • Sterile, deionized water

  • Sterile 0.22 µm syringe filters

  • Sterile media bottles with airtight seals

Procedure:

  • Prepare a 2X stock solution of YNB and ammonium sulfate in deionized water. For 1 L of final medium, dissolve 13.4 g of YNB and 10 g of ammonium sulfate in 500 mL of water.

  • Autoclave the 2X YNB/ammonium sulfate solution for 20 minutes at 121°C. Allow it to cool to room temperature.

  • In a sterile biosafety cabinet, add the desired volume of sterile deionized water to another sterile media bottle.

  • Calculate the volume of [U-13C]-ethyl acetate needed to achieve the desired final concentration. Due to its potential toxicity, a starting concentration of 2-5 g/L is recommended.

  • Using a sterile syringe, draw up the calculated volume of [U-13C]-ethyl acetate and pass it through a 0.22 µm syringe filter directly into the sterile water.

  • Aseptically combine the 2X YNB/ammonium sulfate solution with the [U-13C]-ethyl acetate solution to achieve the final 1X medium concentration.

  • Mix thoroughly and store in an airtight, sterile container at 4°C.

Protocol 2: 13C-Labeling of S. cerevisiae using a Fed-Batch Strategy

A fed-batch approach is recommended to mitigate the toxicity of ethyl acetate and to replenish the carbon source as it is consumed and evaporates.

Materials:

  • S. cerevisiae strain of interest

  • YPD medium (1% yeast extract, 2% peptone, 2% dextrose)

  • 13C-labeling medium (from Protocol 1)

  • Baffled flasks

  • Shaking incubator

  • Spectrophotometer

  • Syringe pump

Procedure:

  • Pre-culture: Inoculate a single colony of S. cerevisiae into 5 mL of YPD medium and grow overnight at 30°C with shaking (200 rpm). The following day, dilute the overnight culture into 50 mL of fresh YPD in a 250 mL baffled flask to an optical density at 600 nm (OD600) of 0.1. Grow until the culture reaches mid-log phase (OD600 ≈ 1.0).

  • Cell Harvest and Washing: Harvest the cells from the pre-culture by centrifugation at 3,000 x g for 5 minutes at room temperature. Wash the cell pellet twice with sterile, deionized water to remove any residual YPD medium.

  • Initiation of Labeling Culture: Resuspend the washed cell pellet in 100 mL of the 13C-labeling medium in a 500 mL baffled flask to a starting OD600 of 0.2.

  • Fed-Batch Culture: Incubate the culture at 30°C with vigorous shaking (250 rpm). Set up a syringe pump to deliver a sterile feed solution of [U-13C]-ethyl acetate (e.g., a 50 g/L stock in sterile water) at a low, constant rate. A starting feed rate of 0.5-1.0 mL/hour is recommended, which can be optimized based on the growth rate of the specific yeast strain.

  • Monitoring Growth: Monitor the cell growth by measuring the OD600 at regular intervals. Aim to harvest the cells during the mid-to-late exponential growth phase to ensure sufficient biomass and active metabolism.

Experimental_Workflow cluster_culture Cell Culture & Labeling cluster_sampling Sampling & Analysis Preculture 1. Pre-culture in YPD Wash 2. Harvest & Wash Cells Preculture->Wash Labeling 3. Inoculate into 13C-Ethyl Acetate Medium Wash->Labeling FedBatch 4. Fed-Batch Culture with 13C-Ethyl Acetate Feed Labeling->FedBatch Harvest 5. Harvest Cells in Exponential Phase FedBatch->Harvest Quench 6. Quench Metabolism (e.g., Cold Methanol) Harvest->Quench Extract 7. Metabolite Extraction Quench->Extract Analyze 8. GC-MS or LC-MS Analysis Extract->Analyze

Figure 2: Experimental workflow for 13C labeling of yeast with ethyl acetate.

Protocol 3: Cell Harvesting, Quenching, and Metabolite Extraction

Rapidly halting metabolic activity (quenching) and efficiently extracting metabolites are critical for obtaining a snapshot of the metabolic state at the time of harvesting[4][5].

Materials:

  • 60% Methanol, pre-chilled to -40°C

  • 75% Ethanol, pre-heated to 80°C

  • Liquid nitrogen

  • Centrifuge capable of reaching -9°C

  • Lyophilizer or vacuum concentrator

Procedure:

  • Harvesting: Quickly withdraw a defined volume of the cell culture (e.g., equivalent to 10 OD600 units) and rapidly filter it through a 0.45 µm nylon filter.

  • Quenching: Immediately wash the cells on the filter with two volumes of ice-cold sterile water. Then, plunge the filter with the cells into a tube containing pre-chilled 60% methanol. This step should be performed as quickly as possible to effectively quench metabolism.

  • Metabolite Extraction: a. Centrifuge the quenched cell suspension at 4,500 x g for 5 minutes at -9°C. b. Discard the supernatant and resuspend the cell pellet in 1 mL of pre-heated 75% ethanol. c. Incubate at 80°C for 3 minutes, then immediately transfer to a dry ice/ethanol bath for 5 minutes. d. Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris. e. Transfer the supernatant containing the metabolites to a new tube. f. Dry the metabolite extract completely using a lyophilizer or a vacuum concentrator. The dried extract can be stored at -80°C until analysis.

Downstream Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of 13C-labeled metabolites. It requires chemical derivatization to make the metabolites volatile.

Sample Preparation for GC-MS:
  • Derivatization: The dried metabolite extract must be derivatized prior to GC-MS analysis. A common two-step derivatization is: a. Oximation: Add 20 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried extract and incubate at 37°C for 90 minutes. This step protects carbonyl groups. b. Silylation: Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 50°C for 30 minutes. This step replaces active hydrogens with trimethylsilyl (TMS) groups, increasing volatility[5][6].

  • Analysis: Inject the derivatized sample into the GC-MS. The mass spectrometer will detect the mass shifts in the metabolite fragments due to the incorporation of 13C, allowing for the determination of mass isotopomer distributions.

Parameter Typical Setting Rationale
GC Column DB-5ms or equivalentProvides good separation for a wide range of derivatized metabolites.
Injection Mode SplitlessMaximizes the transfer of analytes to the column for high sensitivity.
Oven Program Start at 70°C, ramp to 300°CA temperature gradient is necessary to elute compounds with a wide range of boiling points.
MS Ionization Electron Ionization (EI)Standard ionization technique that produces reproducible fragmentation patterns.
MS Analyzer Quadrupole or Time-of-Flight (TOF)Provides the mass resolution and accuracy needed to distinguish between isotopologues.

Table 1: Typical GC-MS parameters for the analysis of 13C-labeled metabolites.

Conclusion and Future Perspectives

The use of [U-13C]-ethyl acetate as a carbon source for stable isotope labeling in Saccharomyces cerevisiae offers a powerful and complementary approach to traditional glucose-based studies. By providing a direct window into the metabolism of acetyl-CoA, this method can unlock new insights into the regulation of the TCA cycle, lipid biosynthesis, and overall metabolic flexibility. The protocols detailed in these application notes provide a robust framework for researchers to adopt this innovative technique. As we continue to explore the metabolic capabilities of yeast, the use of diverse 13C-labeled substrates will be crucial in painting a more complete picture of its complex and dynamic metabolic network.

References

  • Fukuda, K., et al. (1998). Balance of activities of alcohol acetyltransferase and esterase in Saccharomyces cerevisiae is important for production of isoamyl acetate. Applied and Environmental Microbiology, 64(10), 4076-4078. Available at: [Link]

  • Lilly, M., et al. (2006). Overexpression of the IAH1 gene in wine yeast enhances the perception of fruity aromas in wine. Applied and Environmental Microbiology, 72(1), 13-19. Available at: [Link]

  • van den Berg, M. A., et al. (1996). The two acetyl-coenzyme A synthetases of Saccharomyces cerevisiae differ with respect to kinetic properties and transcriptional regulation. Journal of Biological Chemistry, 271(46), 28953-28959. Available at: [Link]

  • Mas, F., et al. (2014). Yeast metabolomics: sample preparation for a GC/MS-based analysis. Methods in Molecular Biology, 1152, 197-207. Available at: [Link]

  • SGD. (1999). ACS1 | Saccharomyces Genome Database. Available at: [Link]

  • UniProt. (n.d.). ACS1 - Acetyl-coenzyme A synthetase 1 - Saccharomyces cerevisiae (strain ATCC 204508 / S288c) (Baker's yeast). Available at: [Link]

  • Organomation. (n.d.). GC-MS Sample Preparation. Available at: [Link]

  • Villas-Bôas, S. G., et al. (2004). Metabolic-flux analysis of Saccharomyces cerevisiae CEN.PK113-7D based on mass isotopomer measurements of 13C-labeled primary metabolites. FEMS Yeast Research, 5(3), 237-249. Available at: [Link]

Sources

Application

Application and Protocol for Tracing Central Carbon Metabolism in Mammalian Cells Using Ethyl Acetate-2-13C

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: Unveiling Metabolic Dynamics with Stable Isotopes Stable isotope tracing has emerged as a cornerst...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling Metabolic Dynamics with Stable Isotopes

Stable isotope tracing has emerged as a cornerstone of metabolic research, enabling the elucidation of complex biochemical pathways in living systems.[1] By introducing molecules enriched with heavy isotopes, such as Carbon-13 (¹³C), researchers can track the journey of these atoms as they are incorporated into downstream metabolites. This technique, often referred to as metabolic flux analysis, provides a dynamic snapshot of cellular metabolism, offering invaluable insights into both normal physiology and disease states.[2][3] Ethyl acetate-2-¹³C is a valuable tracer for probing the metabolism of acetyl-CoA, a central hub in cellular bioenergetics and biosynthesis.[4]

This document provides a comprehensive guide to the application of Ethyl acetate-2-¹³C in mammalian cell culture. We will delve into the underlying metabolic principles, provide detailed experimental protocols, and discuss the analytical techniques required for data interpretation.

The Scientific Rationale: Tracing the Path of the ¹³C Label

The utility of Ethyl acetate-2-¹³C as a metabolic tracer hinges on its intracellular conversion to ¹³C-labeled acetyl-CoA. This process is initiated by the hydrolysis of ethyl acetate, followed by the activation of the resulting acetate molecule.

Cellular Uptake and Hydrolysis

Ethyl acetate, a short-chain fatty acid ester, can readily diffuse across the cell membrane. Once inside the cell, it is rapidly hydrolyzed by intracellular carboxylesterases (CES) into ethanol and acetate.[1][2] Mammalian cells express a variety of these enzymes, which are primarily localized in the lumen of the endoplasmic reticulum.[1] The labeling at the second carbon position (C2) of ethyl acetate ensures that the ¹³C atom is retained on the acetate molecule following hydrolysis.

dot graph TD { subgraph "Extracellular Space" A["Ethyl acetate-2-13C"] end subgraph "Intracellular Space" B["Ethyl acetate-2-13C"] C["Carboxylesterases (CES)"] D["Ethanol"] E["Acetate-2-13C"] end A --> B; B -- "Hydrolysis" --> C; C --> D; C --> E; }

Caption: Cellular uptake and hydrolysis of Ethyl acetate-2-13C.

Activation to Acetyl-CoA and Entry into Central Metabolism

The liberated ¹³C-labeled acetate is then activated to acetyl-CoA by the enzyme acetyl-CoA synthetase (ACSS).[5] Mammalian cells possess distinct isoforms of ACSS located in both the cytoplasm (ACSS2) and the mitochondria (ACSS1), allowing for the incorporation of the ¹³C label into both of these crucial acetyl-CoA pools.[5]

This newly synthesized Acetyl-CoA-2-¹³C can then enter a multitude of metabolic pathways:

  • The Tricarboxylic Acid (TCA) Cycle: In the mitochondria, ¹³C-labeled acetyl-CoA condenses with oxaloacetate to form citrate, initiating the TCA cycle. The ¹³C label will then be incorporated into various TCA cycle intermediates, such as α-ketoglutarate, succinate, fumarate, and malate.[4]

  • Fatty Acid Synthesis: In the cytoplasm, ¹³C-labeled acetyl-CoA is a primary building block for de novo fatty acid synthesis. The ¹³C label can be traced into newly synthesized fatty acids and complex lipids.

  • Cholesterol Biosynthesis: Cytoplasmic acetyl-CoA is also the precursor for the mevalonate pathway, which leads to the synthesis of cholesterol and other isoprenoids.

  • Acetylation Reactions: Acetyl-CoA is the donor for protein acetylation, a critical post-translational modification that regulates a wide range of cellular processes.[6]

dot graph TD { subgraph "Cytoplasm" A["Acetate-2-13C"] -- "ACSS2" --> B["Acetyl-CoA-2-13C"]; B --> C["Fatty Acid Synthesis"]; B --> D["Cholesterol Biosynthesis"]; B --> E["Protein Acetylation"]; end subgraph "Mitochondrion" F["Acetate-2-13C"] -- "ACSS1" --> G["Acetyl-CoA-2-13C"]; G -- "Oxaloacetate" --> H["Citrate-13C"]; H --> I["TCA Cycle Intermediates-13C"]; end A --> F; }

Caption: Metabolic fate of Acetate-2-13C.

Experimental Design and Protocols

The successful implementation of a ¹³C-labeling experiment requires careful consideration of several factors, including cell type, culture conditions, and the specific biological question being addressed. The following protocols provide a general framework that can be adapted to specific experimental needs.

Table 1: Key Experimental Parameters
ParameterRecommended RangeRationale
Cell Seeding Density 30-40% confluencyAllows for exponential growth during the labeling period, ensuring active metabolism.
Ethyl acetate-2-¹³C Concentration 1 - 10 mMBalances efficient labeling with minimal perturbation of normal metabolism. Concentration should be optimized for each cell line.
Labeling Duration 4 - 24 hoursSufficient time for the ¹³C label to reach a steady-state in the metabolites of interest. Shorter times may be used for kinetic studies.
Replicates Minimum of 3 biological replicatesEnsures statistical robustness of the results.
Protocol 1: Mammalian Cell Culture and Labeling

This protocol outlines the steps for labeling adherent mammalian cells with Ethyl acetate-2-¹³C.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), dialyzed if necessary

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Ethyl acetate-2-¹³C

  • Sterile, tissue culture-treated plates or flasks

Procedure:

  • Cell Seeding: Seed cells in tissue culture plates or flasks at a density that will allow them to reach 50-70% confluency at the time of harvest.

  • Preparation of Labeling Medium: Prepare complete culture medium containing the desired concentration of Ethyl acetate-2-¹³C. It is recommended to first prepare a concentrated stock solution of Ethyl acetate-2-¹³C in a suitable solvent (e.g., ethanol or DMSO) and then dilute it into the culture medium. Ensure the final solvent concentration is non-toxic to the cells.

  • Initiation of Labeling: When cells have reached the desired confluency, aspirate the existing medium and wash the cells once with pre-warmed PBS.

  • Addition of Labeling Medium: Add the pre-warmed labeling medium to the cells.

  • Incubation: Incubate the cells for the desired labeling period under standard culture conditions (e.g., 37°C, 5% CO₂).

  • Metabolite Extraction: Following incubation, proceed immediately to the metabolite extraction protocol.

dot graph TD { A["Seed Cells"] --> B["Prepare Labeling Medium"]; B --> C["Aspirate Old Medium & Wash"]; C --> D["Add Labeling Medium"]; D --> E["Incubate"]; E --> F["Metabolite Extraction"]; }

Caption: Experimental workflow for cell labeling.

Protocol 2: Metabolite Extraction

The goal of this step is to rapidly quench metabolic activity and efficiently extract intracellular metabolites.

Materials:

  • Ice-cold PBS

  • Liquid nitrogen

  • -80°C freezer

  • 80% Methanol (pre-chilled to -80°C)

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • Quenching: Place the culture plate on ice and aspirate the labeling medium.

  • Washing: Quickly wash the cells with ice-cold PBS to remove any remaining extracellular label. Aspirate the PBS completely.

  • Cell Lysis and Extraction:

    • Add a sufficient volume of pre-chilled 80% methanol to the plate (e.g., 1 mL for a 10 cm plate).

    • Immediately scrape the cells into the methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Freezing: Snap-freeze the cell lysate in liquid nitrogen.

  • Storage: Store the samples at -80°C until ready for analysis.

Downstream Analysis: Detecting the ¹³C Label

The incorporation of ¹³C into various metabolites can be quantified using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

MS is a highly sensitive technique that separates ions based on their mass-to-charge ratio. In a ¹³C-labeling experiment, the incorporation of ¹³C atoms into a metabolite will result in a predictable increase in its mass. This allows for the determination of the mass isotopologue distribution (MID) for each metabolite, which reflects the relative abundance of molecules with different numbers of ¹³C atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can also be used to detect ¹³C incorporation. While generally less sensitive than MS, NMR provides detailed information about the specific position of the ¹³C label within a molecule, which can be crucial for resolving complex metabolic pathways.[4][7]

Data Interpretation and Troubleshooting

The analysis of ¹³C-labeling data can provide a wealth of information about cellular metabolism. The fractional contribution of Ethyl acetate-2-¹³C to a particular metabolite pool can be calculated, and changes in these contributions in response to genetic or pharmacological perturbations can reveal key regulatory nodes in metabolic pathways.

Potential Challenges and Solutions:

  • Low Labeling Efficiency: This could be due to insufficient incubation time, low tracer concentration, or poor uptake/metabolism of ethyl acetate. Consider optimizing these parameters.

  • High Background from Unlabeled Sources: The contribution of other carbon sources in the medium (e.g., glucose, amino acids) can dilute the ¹³C label. Using a medium with known isotopic composition or performing parallel experiments with other ¹³C-labeled tracers can help to deconvolve these contributions.

  • Metabolic Quenching is Incomplete: If metabolic activity is not stopped quickly, the isotopic labeling patterns can change during sample processing. Ensure that all quenching and extraction steps are performed rapidly and at low temperatures.

Conclusion

The use of Ethyl acetate-2-¹³C as a stable isotope tracer offers a powerful tool for investigating the intricacies of acetyl-CoA metabolism in mammalian cells. By following the detailed protocols and considering the key experimental parameters outlined in this guide, researchers can gain valuable insights into the dynamic nature of cellular metabolism, paving the way for new discoveries in both basic science and drug development.

References

  • Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC. (n.d.). Retrieved February 11, 2026, from [Link]

  • Fig. 9.2, [Metabolism of acetyl-CoA in mammalian...]. - Introduction to Epigenetics - NCBI. (n.d.). Retrieved February 11, 2026, from [Link]

  • Acetate Revisited: A Key Biomolecule at the Nexus of Metabolism, Epigenetics and Oncogenesis—Part 1: Acetyl-CoA, Acetogenesis and Acyl-CoA Short-Chain Synthetases - PMC. (n.d.). Retrieved February 11, 2026, from [Link]

  • Spatiotemporal control of acetyl-CoA metabolism in chromatin regulation - PMC - NIH. (n.d.). Retrieved February 11, 2026, from [Link]

  • Tracing metabolic flux through time and space with isotope labeling experiments - PMC. (n.d.). Retrieved February 11, 2026, from [Link]

  • Human carboxylesterases: a comprehensive review - PMC. (n.d.). Retrieved February 11, 2026, from [Link]

  • 13C metabolite tracing reveals glutamine and acetate as critical in vivo fuels for CD8+ T cells - PMC. (n.d.). Retrieved February 11, 2026, from [Link]

  • State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo - PMC. (n.d.). Retrieved February 11, 2026, from [Link]

  • Acetate Metabolism in Physiology, Cancer, and Beyond - PMC - NIH. (n.d.). Retrieved February 11, 2026, from [Link]

  • Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids - IMR Press. (n.d.). Retrieved February 11, 2026, from [Link]

  • A targeted metabolomic protocol for short-chain fatty acids and branched-chain amino acids - PMC. (n.d.). Retrieved February 11, 2026, from [Link]

  • Acetyl-CoA - Wikipedia. (n.d.). Retrieved February 11, 2026, from [Link]

  • Cellular and physiological effects of short-chain fatty acids. | Semantic Scholar. (n.d.). Retrieved February 11, 2026, from [Link]

  • 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC. (n.d.). Retrieved February 11, 2026, from [Link]

  • Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. (n.d.). Retrieved February 11, 2026, from [Link]

  • (PDF) Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers - ResearchGate. (n.d.). Retrieved February 11, 2026, from [Link]

  • Acetyl-CoA and the Regulation of Metabolism: Mechanisms and Consequences. (n.d.). Retrieved February 11, 2026, from [Link]

  • Production and utilization of acetate in mammals - PubMed. (n.d.). Retrieved February 11, 2026, from [Link]

  • Metabolomics and 13C Labelled Glucose Tracing to Identify Carbon Incorporation into Aberrant Cell Membrane Glycans in Cancer - bioRxiv. (n.d.). Retrieved February 11, 2026, from [Link]

  • Acetate metabolism in cancer cells - PMC - PubMed Central - NIH. (n.d.). Retrieved February 11, 2026, from [Link]

  • Metabolic Pathway Confirmation & Discovery By 13C-Labeling l Protocol Preview - YouTube. (n.d.). Retrieved February 11, 2026, from [Link]

  • Effect of Short-Chain Fatty Acids on Inflammatory and Metabolic Function in an Obese Skeletal Muscle Cell Culture Model - MDPI. (n.d.). Retrieved February 11, 2026, from [Link]

  • Acetate Production from Glucose and Coupling to Mitochondrial Metabolism in Mammals. (n.d.). Retrieved February 11, 2026, from [Link]

  • Hydrolysis of Ethyl Aceto Acetate (EAA) | Dr. Bharat Baria - YouTube. (n.d.). Retrieved February 11, 2026, from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Ethyl Acetate-2-13C

Welcome to the technical support guide for Ethyl Acetate-2-13C. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth answers and troubleshooting advice for handlin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Ethyl Acetate-2-13C. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth answers and troubleshooting advice for handling this isotopically labeled compound. As Senior Application Scientists, we have designed this guide to address the practical challenges and chemical nuances you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for ethyl acetate-2-13C when in solution?

The primary stability concern for ethyl acetate-2-13C is its susceptibility to hydrolysis.[1] Like its unlabeled analogue, the ester bond is prone to cleavage, especially in the presence of water, acid, or base. This reaction degrades the compound into [2-13C]acetic acid and ethanol. The rate of this degradation is highly dependent on the pH, temperature, and solvent composition of your solution.[2][3]

Q2: Does the ¹³C label at the carbonyl position (C2) impact the compound's stability?

From a practical standpoint, you should handle Ethyl Acetate-2-13C with the same precautions as unlabeled ethyl acetate. However, from a mechanistic perspective, the presence of the heavier ¹³C isotope at the site of bond cleavage can lead to a phenomenon known as the Kinetic Isotope Effect (KIE) .[4][5] For ester hydrolysis, this typically results in a small "normal" KIE, meaning the C-O bond in the ¹³C-labeled compound breaks slightly more slowly than the ¹²C-O bond.[6] This may render the labeled compound marginally more stable, but this effect is generally too small to be relied upon for experimental design. The dominant factors governing stability remain pH, temperature, and solvent choice.

Q3: What are the ideal storage conditions for a stock solution of ethyl acetate-2-13C?

To ensure maximum longevity and prevent degradation of your valuable labeled compound, adhere to the following storage conditions:

  • Temperature: Store solutions in a freezer at or below -20°C.[7][][9]

  • Solvent: Use a high-purity, anhydrous, aprotic, and neutral solvent. Acetonitrile, DMSO, or DMF are common choices. Avoid aqueous buffers or protic solvents like methanol/ethanol for long-term storage.

  • Atmosphere: For maximum stability, overlay the solution with an inert gas like argon or nitrogen before sealing the vial. This displaces moisture and oxygen.

  • Container: Use vials with high-quality PTFE-lined caps to prevent solvent evaporation and moisture ingress.

Q4: How significantly does pH influence the rate of degradation?

The effect of pH is dramatic. The hydrolysis of ethyl acetate is catalyzed by both acid (H⁺) and base (OH⁻).[1] The reaction rate is at its minimum in the slightly acidic to neutral pH range (approximately pH 4.5-6.5).[2][3] Outside of this window, the rate of degradation increases significantly. Alkaline conditions (pH > 8) are particularly destructive and lead to rapid saponification.

Table 1: Qualitative Stability of Ethyl Acetate in Aqueous Solutions
pH RangeTemperatureRelative Rate of HydrolysisPrimary Mechanism
< 4.0Room Temp (25°C)Moderate to HighAcid-Catalyzed Hydrolysis
4.5 - 6.5Room Temp (25°C)Low (Most Stable) Uncatalyzed/Water-Mediated Hydrolysis
> 8.0Room Temp (25°C)Very High Base-Catalyzed Hydrolysis (Saponification)
AnyElevated (>37°C)IncreasedAll mechanisms are accelerated

This table provides a qualitative summary based on established principles of ester hydrolysis.[2][3]

Troubleshooting Guide

Problem: I see an unexpected peak in my ¹³C NMR spectrum near 170-180 ppm.
  • Potential Cause: This is a classic sign of hydrolysis. The new peak likely corresponds to the carboxylic acid carbon of [2-¹³C]acetic acid , the primary degradation product. The original ethyl acetate-2-¹³C carbonyl peak will have a slightly different chemical shift.

  • Diagnostic Steps:

    • Re-run with a Standard: If possible, acquire a spectrum of a known [2-¹³C]acetic acid standard to confirm the peak's identity.

    • Check ¹H NMR: Acquire a proton NMR of the same sample. Look for the appearance of a singlet for the methyl group of acetic acid (around 2.1 ppm) and the characteristic signals for ethanol (a quartet around 3.6 ppm and a triplet around 1.2 ppm), which will be unlabeled.

  • Recommended Action:

    • Review your sample preparation and storage protocol. Was the solvent truly anhydrous? Was the pH of the solution neutral? Was it stored properly at low temperature?

    • Prepare a fresh solution from your neat stock material for subsequent experiments. Perform a quality control check (NMR or LC-MS) immediately after preparation to establish a valid t=0 baseline.

Problem: My quantitative LC-MS results show a lower-than-expected concentration of ethyl acetate-2-13C.
  • Potential Cause: If instrument performance and sample dilution have been ruled out, degradation of the analyte is the most probable cause. The hydrolysis products, acetic acid and ethanol, are often volatile and may not be detected efficiently by all MS methods, making the degradation appear as a simple loss of the parent compound.

  • Diagnostic Steps:

    • Analyze for Byproducts: If your chromatography allows, develop a method to look for the [2-¹³C]acetate anion in negative ion mode or use a derivatization agent to detect it.

    • Perform a Forced Degradation Study: Take a small aliquot of a freshly prepared, pure sample and intentionally expose it to mild acidic or basic conditions. Monitor the disappearance of the parent peak and the appearance of any degradation product peaks over time. This helps confirm the degradation pathway and retention times.

  • Recommended Action:

    • Ensure all sample preparation steps, from dissolution to injection, are performed in a timely manner and at controlled (preferably low) temperatures.

    • Use mobile phases that are within the optimal pH stability range (4.5-6.5). If acidic or basic conditions are required for chromatography, minimize the time the sample spends in the autosampler.

Experimental Protocols & Workflows

Protocol 1: Preparation and Validation of a Stock Solution

This protocol ensures the integrity of your stock solution, providing a reliable starting point for your experiments.

  • Pre-Experiment Preparation: Place your vial of neat ethyl acetate-2-13C, a vial of anhydrous solvent (e.g., Acetonitrile), and your syringes/pipettes in a desiccator for at least one hour to remove surface moisture.

  • Weighing: Allow the vial of ethyl acetate-2-13C to equilibrate to room temperature before opening to prevent condensation. In a controlled environment, accurately weigh the desired amount of the compound into a clean, dry, tared vial.

  • Dissolution: Using a precision syringe, add the calculated volume of anhydrous, neutral solvent to achieve your target concentration. Cap the vial immediately and vortex gently to ensure complete dissolution.

  • Quality Control (t=0 Validation): Immediately after preparation, take an aliquot of the fresh stock solution and acquire a baseline analytical spectrum. This is a critical self-validation step.

    • Recommended: ¹³C NMR or High-Resolution Mass Spectrometry (HRMS).

    • Purpose: This spectrum serves as your "time zero" reference to confirm initial purity and structure. It is the standard against which all future stability checks will be compared.

  • Storage: Flush the vial headspace with an inert gas (Argon or Nitrogen), seal tightly with a PTFE-lined cap, and store in a freezer at -20°C or below.

Diagram 1: Stock Solution Preparation Workflow

cluster_prep Preparation cluster_qc Quality Control cluster_store Storage a Equilibrate Neat Compound & Weigh Accurately b Dissolve in High-Purity, Anhydrous Neutral Solvent a->b c Acquire Baseline t=0 Spectrum (NMR or LC-MS) b->c d Confirm Purity & Structure c->d e Flush with Inert Gas (Ar or N2) d->e f Store at <= -20°C e->f

Caption: Workflow for preparing a validated stock solution.

Diagram 2: Troubleshooting Unexpected Degradation

A Symptom: Unexpected Peak or Low Analyte Concentration B Analyze Sample by NMR and/or LC-MS A->B C Is Degradation Product ([2-13C]Acetic Acid) Observed? B->C D Investigate Other Causes: - Instrument Error - Dilution Error - Contamination C->D  No E Review Solution & Sample Prep: - Solvent Anhydrous? - pH Neutral? - Stored Correctly? C->E  Yes F Prepare Fresh Solution Using Validated Protocol E->F

Caption: Decision tree for troubleshooting experimental issues.

References

  • ResearchGate. (n.d.). 107 questions with answers in ETHYL ACETATE | Science topic. Retrieved February 2, 2026, from [Link]

  • ETCN. (2025, March 15). Understanding the Melting Point of Ethyl Acetate: Why It's Liquid at Room Temperature. Retrieved February 2, 2026, from [Link]

  • University of Pennsylvania Department of Chemistry. (n.d.). KINETICS OF HYDROLYSIS OF ETHYL ACETATE. Retrieved February 2, 2026, from [Link]

  • Bilkadi, Z., De Lorimier, R., & Kirsch, J. F. (1975). Secondary .alpha.-deuterium kinetic isotope effects and transition-state structures for the hydrolysis and hydrazinolysis reactions of formate esters. Journal of the American Chemical Society, 97(15), 4317–4322. [Link]

  • Cohen, S. S., & Edsall, J. T. (1984). Effects of pH and temperature on the stability and decomposition of N,N'N"-triethylenethiophosphoramide in urine and buffer. Cancer Treatment Reports, 68(5), 753–759. Retrieved from [Link]

  • Ma, H., & Cleland, W. W. (2002). Kinetic isotope effects in Ras-catalyzed GTP hydrolysis: Evidence for a loose transition state. Proceedings of the National Academy of Sciences, 99(24), 15357–15362. [Link]

  • Crown, S. B., & Antoniewicz, M. R. (2013). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 24(6), 1015–1023. [Link]

  • University of Chemical Technology and Metallurgy. (n.d.). Exercise 6 KINETICS OF THE HYDROLYSIS OF ETHYL ACETATE. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Hydrolysis rate of ethyl acetate as function of pH and temperature in C. Retrieved February 2, 2026, from [Link]

  • Wikipedia. (n.d.). Kinetic isotope effect. Retrieved February 2, 2026, from [Link]

  • Reddit. (2025, April 3). Basic C13 NMR troubleshooting help? Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl Acetate. PubChem Compound Database. Retrieved February 2, 2026, from [Link]

  • Allen, D. K., Ohlrogge, J. B., & Shachar-Hill, Y. (2007). Probing in Vivo Metabolism by Stable Isotope Labeling of Storage Lipids and Proteins in Developing Brassica napus Embryos. Plant Physiology, 143(4), 1808–1821. [Link]

  • Edmerls. (2019, July 6). Kinetics of Hydrolysis of ethyl acetate - Physical Chemistry [Video]. YouTube. Retrieved from [Link]

  • Marlier, J. F. (2015). Mechanistic investigations of the hydrolysis of amides, oxoesters and thioesters via kinetic isotope effects and positional isotope exchange. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1854(11), 1735–1742. [Link]

  • Journal of Engineering and Applied Sciences. (2017). Kinetics of Alkaline Hydrolysis of Ethyl Acetate by Conductometric Measurement Approach Over Temperature Ranges (298.15-343.15K). Retrieved February 2, 2026, from [Link]

  • Fullleafteacompany. (2025, December 4). Understanding 13C: A Comprehensive Guide. Retrieved February 2, 2026, from [Link]

  • NIST. (n.d.). Ethyl Acetate. NIST Chemistry WebBook. Retrieved February 2, 2026, from [Link]

  • Bueschl, C., Kluger, B., Berthiller, F., Lirk, G., & Krska, R. (2014). Systems-Level Analysis of Isotopic Labeling in Untargeted Metabolomic Data by X13CMS. Analytical Chemistry, 86(18), 9078–9085. [Link]

  • Chemistry Stack Exchange. (2025, April 22). KIE in hydrolysis of esters. Retrieved February 2, 2026, from [Link]

  • Bulletin of the Chemical Society of Japan. (1966). Reaction Rate of the Alkaline Hydrolysis of Ethyl Acetate. Retrieved February 2, 2026, from [Link]

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Reference Data & Comparative Studies

Validation

advantages of 13C labeled internal standards over deuterated

Technical Guide: The Superiority of C-Labeled Internal Standards in Quantitative Bioanalysis Executive Summary In the rigorous landscape of regulated bioanalysis (FDA/EMA), the choice of Internal Standard (IS) is the sin...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: The Superiority of C-Labeled Internal Standards in Quantitative Bioanalysis

Executive Summary

In the rigorous landscape of regulated bioanalysis (FDA/EMA), the choice of Internal Standard (IS) is the single most critical variable defining assay precision. While deuterated (


H) standards are the industry workhorse due to cost and availability, 

C-labeled standards represent the "Gold Standard" for analytical integrity.

This guide objectively compares these alternatives, demonstrating that


C-labeled standards eliminate the chromatographic isotope effect —a phenomenon where deuterated analogs elute earlier than the analyte, leading to differential matrix effects. For critical assays requiring maximum precision (<5% CV) and robustness, 

C (and

N) isotopes provide superior physicochemical tracking.

Part 1: The Chromatographic Challenge (The "Deuterium Effect")

The primary failure mode of deuterated standards is the Retention Time (RT) Shift .

The Mechanism

In Reverse-Phase Liquid Chromatography (RPLC), retention is governed by lipophilicity.[1] The C-D bond is slightly shorter (shorter vibrational amplitude) and has lower polarizability than the C-H bond. This makes deuterated molecules slightly less lipophilic than their native counterparts.

  • Result: Deuterated standards often elute earlier than the native analyte.

  • The Risk: In complex matrices (plasma, urine), ion suppression zones are narrow and transient. If the IS elutes even 0.1 minutes earlier than the analyte, it may elute outside the suppression zone that affects the analyte. The IS fails to compensate for the matrix effect, leading to quantitative bias.

The C Advantage

C isotopes increase mass without significantly altering bond length or polarizability.
  • Result:

    
    C-labeled standards exhibit perfect co-elution  with the native analyte.
    
  • Benefit: The IS experiences the exact same matrix suppression/enhancement as the analyte, ensuring near-perfect normalization.

Visualization: The Co-Elution Integrity Failure

The following diagram illustrates how a retention time shift exposes the analyte to uncompensated matrix effects.

MatrixEffect cluster_chromatogram LC-MS/MS Chromatogram Timeline cluster_peaks MatrixZone Matrix Suppression Zone (Phospholipids/Salts) D_IS Deuterated IS Peak (Elutes Early: 2.4 min) MatrixZone->D_IS Misses Zone (0% Loss) Analyte Native Analyte Peak (Elutes: 2.5 min) MatrixZone->Analyte Suppresses Signal (50% Loss) C13_IS 13C-Labeled IS Peak (Elutes: 2.5 min) MatrixZone->C13_IS Suppresses Signal (50% Loss) Fail Normalization FAILURE Ratio = (50% / 100%) = 0.5 D_IS->Fail Differential Matrix Effect Analyte->Fail Pass Normalization SUCCESS Ratio = (50% / 50%) = 1.0 Analyte->Pass C13_IS->Pass Perfect Compensation

Figure 1: Mechanism of quantitation error due to Deuterium-induced retention time shifts. The


C standard co-elutes perfectly, compensating for matrix suppression.[2]

Part 2: Chemical Stability & Integrity (H/D Exchange)

Beyond chromatography, the chemical stability of the label is paramount.

The Deuterium Risk: Back-Exchange

Deuterium placed on exchangeable heteroatoms (O-D, N-D, S-D) is highly labile.[3] In protic solvents (water, methanol) or during sample extraction, these deuterium atoms rapidly swap with hydrogen.[4]

  • Consequence: The IS mass shifts back to the native mass (M+0), causing signal loss in the IS channel and potential interference in the analyte channel.[4]

  • Mitigation: One must use "skeletal" deuteration (C-D bonds). However, even C-D bonds can be susceptible to enzymatic swapping or scrambling in the ion source (e.g., McLafferty rearrangement).

The C Advantage: Backbone Stability

Carbon atoms form the skeletal backbone of organic molecules.

  • Result:

    
    C atoms are non-exchangeable under all standard bioanalytical conditions (pH extremes, enzymatic digestion).
    
  • Benefit: Absolute confidence that the concentration of IS added is the concentration detected.

Part 3: Comparative Performance Data

The following table summarizes the technical differences based on bioanalytical performance metrics.

FeatureDeuterated Standard (

H)

C /

N Labeled Standard
Impact on Data Quality
Chromatographic Retention Shifts earlier (0.05 - 0.5 min)Identical to AnalyteHigh: Risk of differential matrix effects.
Isotopic Stability Low on heteroatoms; Medium on CHigh (Backbone stable)Medium: Risk of signal loss/drift.
Mass Resolution Requires +3 to +6 Da shiftRequires +3 to +6 Da shiftNeutral: Both require sufficient shift to avoid M+2 overlap.
Cost & Synthesis Low Cost / High AvailabilityHigh Cost / Complex SynthesisCommercial: Main barrier to

C adoption.
Ionization Efficiency Similar to analyteIdentical to analyteLow: Generally comparable.

Part 4: Experimental Protocol (Self-Validating the Choice)

As a scientist, you should not blindly trust a standard. Use this protocol to validate if a Deuterated IS is acceptable or if you must switch to


C.
Workflow: The "Post-Column Infusion" Stress Test

This experiment visualizes the matrix effect landscape to see if your IS shift matters.

  • Setup:

    • Tee-in a constant infusion of your Analyte (100 ng/mL) into the LC effluent after the column but before the MS source.

    • Inject a blank extracted matrix sample (e.g., plasma precipitate) onto the LC column.

  • Acquire:

    • Monitor the Analyte transition. You will see a steady baseline (the infusion) interrupted by dips (suppression) or peaks (enhancement) caused by the eluting matrix from the column.

  • Overlay:

    • Inject your Deuterated IS and

      
      C IS in a separate run. Overlay their retention times on the "Infusion Chromatogram."
      
  • Decision Logic:

    • Fail: If the Deuterated IS elutes on the slope of a suppression zone while the Analyte elutes at the trough, the D-IS is invalid. Switch to

      
      C. 
      
    • Pass: If the matrix profile is flat in the elution window, Deuterium is acceptable.

Decision Matrix Diagram

DecisionTree Start Select Internal Standard Check13C Is 13C/15N Analog Available? Start->Check13C Use13C USE 13C ANALOG (Gold Standard) Check13C->Use13C Yes CheckD Is Deuterated Analog Available? Check13C->CheckD No (Cost/Supply) CheckLabile Are D atoms on Exchangeable Sites (N, O, S)? CheckD->CheckLabile Yes RejectD REJECT (High Instability Risk) CheckLabile->RejectD Yes RunValidation Run RT Shift Validation (Protocol Part 4) CheckLabile->RunValidation No (Skeletal D) CheckShift Does D-IS Co-elute within +/- 0.02 min? RunValidation->CheckShift MatrixCheck Does Shift occur in Matrix Suppression Zone? CheckShift->MatrixCheck No (Shifts) UseD USE DEUTERATED (Acceptable) CheckShift->UseD Yes (Co-elutes) MatrixCheck->UseD No (Clean Region) SwitchTo13C MUST SYNTHESIZE 13C (Data Integrity Risk) MatrixCheck->SwitchTo13C Yes (Differential Effect)

Figure 2: Strategic Decision Tree for Internal Standard Selection in Regulated Bioanalysis.

Part 5: References

  • Wang, S., et al. (2007). Stable-isotope dimethylation labeling combined with LC-ESI MS for quantification of amine-containing metabolites in biological samples.[5] Analytical Chemistry.[2][5][6][7][8] Link

  • Berg, T., et al. (2014).[9] Evaluation of 13C- and 2H-labeled internal standards for the determination of amphetamines in biological samples. Journal of Chromatography A. Link

  • FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[10][11][12] Link

  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Link

  • Ye, X., et al. (2025). Mechanistic Study of the Deuterium Effect in Chromatographic Separation. Analytical Chemistry.[2][5][6][7][8] Link

Sources

Comparative

A Senior Application Scientist's Guide to Accuracy and Precision in ¹³C Tracer Analysis

For researchers, scientists, and drug development professionals venturing into the intricate world of cellular metabolism, ¹³C stable isotope tracers are an indispensable tool. They allow us to move beyond static snapsho...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals venturing into the intricate world of cellular metabolism, ¹³C stable isotope tracers are an indispensable tool. They allow us to move beyond static snapshots of metabolite concentrations and map the dynamic flow of atoms through complex metabolic networks. However, the power of this technique is directly proportional to the quality of the data generated. The ultimate goal of ¹³C Metabolic Flux Analysis (MFA) is the precise and accurate quantification of intracellular fluxes.[1] This guide provides an in-depth comparison of the core analytical methodologies, details the critical steps for ensuring data integrity, and offers field-proven insights to help you design robust, self-validating experiments.

The Core Challenge: Defining Accuracy and Precision in Isotope Tracing

Before delving into methodologies, it's crucial to understand the distinction between accuracy and precision in the context of ¹³C tracer analysis.

  • Accuracy refers to how close a measured value—specifically, the mass isotopologue distribution (MID)—is to the true value.[2] In simpler terms, it reflects the correctness of your measurement. High accuracy is critical for correctly identifying active pathways and calculating flux ratios.

  • Precision describes the reproducibility of a measurement. It is the measure of how close repeated measurements are to each other, often expressed as a standard deviation or confidence interval.[3] High precision is essential for detecting subtle but significant changes in metabolic fluxes between different experimental conditions.

Achieving both is the gold standard, but experimental choices often involve a trade-off between them, dictated by the biological question, available instrumentation, and sample type.

Choosing Your Analytical Engine: A Comparison of Mass Spectrometry and NMR

The two primary analytical platforms for ¹³C tracer analysis are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. They are complementary techniques, each with distinct advantages and limitations that influence the accuracy and precision of the final flux map.[4][5]

FeatureMass Spectrometry (GC-MS, LC-MS)NMR Spectroscopy
Principle Measures the mass-to-charge ratio (m/z) of ions. ¹³C incorporation leads to a predictable mass shift in the metabolite or its fragments.[6]Measures the nuclear spin properties of ¹³C nuclei. The signal is directly proportional to the number of labeled atoms at specific positions.[6]
Sensitivity Very High (femtomole to attomole range).[7]Low (micromolar to millimolar range).[7]
Resolution Provides the Mass Isotopologue Distribution (MID), i.e., the fraction of molecules with 0, 1, 2, etc., ¹³C atoms. Positional information requires tandem MS (MS/MS) and is often complex.[6]Provides direct, unambiguous positional isotopomer information (which specific carbon atom is labeled).[4]
Reproducibility Good to High. Can be affected by ion suppression, matrix effects, and instrument drift.[8]Very High. Less susceptible to sample matrix effects, making it inherently more reproducible.[7][8]
Sample Prep Often requires derivatization (GC-MS) or chromatographic separation (LC-MS).[9]Minimal sample preparation, non-destructive.[7]
Throughput High. Amenable to automation with autosamplers.Low. Longer acquisition times are needed to achieve sufficient signal-to-noise.
Primary Output Mass Isotopologue Distribution (MID).Positional Isotopomer Distribution.
Expert Insights on Platform Selection

The choice between MS and NMR is fundamentally driven by your research question.

  • For quantifying fluxes through central carbon metabolism where high sensitivity is paramount (e.g., low-abundance samples, clinical studies), MS is the dominant technique. Its ability to detect metabolites at low concentrations and its high throughput make it ideal for broad metabolic screening.[7][10]

  • When the primary goal is to distinguish between parallel or cyclical pathways where the position of the label is critical, NMR is superior. For example, NMR can unambiguously differentiate between the pentose phosphate pathway and glycolysis by resolving the specific positions of ¹³C atoms in glucose metabolites.[4] The INADEQUATE NMR experiment, though insensitive, is considered a "gold standard" for determining the carbon framework of unknown compounds from labeled samples.[11]

The combination of both MS and NMR provides the most powerful approach, offering cross-validation and a more complete picture of metabolic regulation.[5][10]

The Experimental Workflow: A Self-Validating System

A successful ¹³C tracer experiment is a chain of validated steps. A failure at any point compromises the accuracy and precision of the final data. This workflow illustrates the critical stages, each requiring careful consideration and control.

G cluster_exp Experimental Phase cluster_ana Analytical Phase cluster_inf Inference Phase exp_design 1. Experimental Design - Select Optimal ¹³C Tracer - Determine Labeling Duration labeling 2. Cell Culture & Labeling - Achieve Metabolic Steady State - Introduce ¹³C Substrate exp_design->labeling Isotopic Steady State Goal quench 3. Rapid Quenching - Instantly Halt Metabolism labeling->quench Capture Metabolic Snapshot extract 4. Metabolite Extraction - Efficiently Extract Metabolites - Add Internal Standards quench->extract Preserve Snapshot ms_nmr 5. Analytical Measurement (MS or NMR) extract->ms_nmr data_proc 6. Data Processing - Peak Integration - Natural Abundance Correction ms_nmr->data_proc mfa 7. ¹³C-MFA Modeling - Calculate Fluxes data_proc->mfa stats 8. Statistical Analysis - Goodness-of-Fit - Confidence Intervals mfa->stats Assess Precision interp 9. Biological Interpretation stats->interp

Caption: The ¹³C Tracer Analysis Workflow, from experimental design to biological insight.

Protocol Deep Dive: Ensuring Accuracy at Every Step

Here, we detail the causality behind key experimental choices in a typical LC-MS-based workflow for adherent mammalian cells.

Protocol 1: Metabolite Extraction for ¹³C Tracer Analysis

This protocol is designed to rapidly halt metabolic activity and efficiently extract a broad range of polar metabolites, preserving the in vivo isotopic labeling patterns.

A. Reagents & Materials

  • ¹³C-labeled substrate (e.g., [U-¹³C]-glucose)

  • Culture medium (pre-warmed to 37°C)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Extraction Solvent: 80:20 Methanol:Water, pre-chilled to -80°C.[12]

  • Cell scraper

  • Liquid nitrogen

B. Step-by-Step Methodology

  • Labeling: Culture cells to the desired confluency. Replace the medium with a pre-warmed medium containing the ¹³C-labeled substrate. Incubate until isotopic steady state is reached (typically determined via a time-course experiment, often 6-24 hours).[12][13]

    • Causality: Achieving isotopic steady state, where the enrichment of key metabolites is stable, is a fundamental assumption for many MFA models.[13] Failure to reach it can lead to inaccurate flux calculations.

  • Quenching: This is the most critical step for accuracy.[9] Place the culture plate on a level bed of dry ice or a metal block chilled in liquid nitrogen. Aspirate the medium and immediately wash the cells twice with ice-cold PBS.

    • Causality: Enzymatic reactions continue even at 4°C. Instantaneously freezing the cells by placing the plate on a pre-chilled surface is essential to halt all metabolic activity and prevent leakage or interconversion of metabolites, which would corrupt the isotopic snapshot.[9][14]

  • Extraction: Immediately after the final PBS wash, add 1 mL of -80°C extraction solvent to each well of a 6-well plate.[12]

    • Causality: A cold methanol/water mixture is highly effective at precipitating proteins and macromolecules while solubilizing small polar metabolites. Performing this step quickly and at a very low temperature prevents any residual enzyme activity from altering metabolite pools.[9]

  • Harvesting: Place the plate on dry ice and use a cell scraper to scrape the frozen cell layer into the extraction solvent, creating a slurry. Transfer the slurry to a pre-chilled microcentrifuge tube.

    • Causality: Keeping the sample frozen during scraping ensures that the cells remain quenched and maximizes the recovery of cellular material.

  • Lysis & Clarification: Vortex the tubes vigorously. Centrifuge at maximum speed (e.g., >16,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated protein.[12]

  • Sample Finalization: Carefully transfer the supernatant (containing the metabolites) to a new tube. Dry the extract completely using a vacuum concentrator (e.g., SpeedVac). The dried pellet can be stored at -80°C until analysis.

    • Self-Validation: At this stage, a pooled sample should be created by taking a small aliquot from every sample to serve as a quality control (QC) standard. This QC sample, injected periodically throughout the analytical run, is used to monitor instrument stability and assess analytical precision.[2]

Data Quality and Validation: From Raw Peaks to Reliable Fluxes

Raw data from an MS or NMR instrument is not the end of the story. Rigorous data processing and validation are required to ensure the accuracy of the final flux calculations.

Key Data Processing Steps:

  • Correction for Natural Isotope Abundance: All naturally occurring molecules contain a small percentage of ¹³C (~1.1%), as well as other heavy isotopes (¹⁵N, ¹⁸O, etc.). The raw mass isotopologue distribution must be mathematically corrected to subtract this natural abundance and reveal the true enrichment from the tracer.[15] Several software tools, such as IsoCorrectoR, are available for this purpose.[12]

  • Use of Standards: A validation scheme should be implemented using standards to ensure instrument performance and accuracy.[2] This can involve:

    • Unlabeled Standards: To confirm retention times and fragmentation patterns.

    • Fully Labeled Standards: To confirm the expected M+n peak.

    • In-vivo Synthesized Standards: Using organisms like yeast grown on defined ¹³C substrates to create a complex reference material with known labeling patterns for a wide range of metabolites.[2][16]

Statistical Validation of MFA Results:

Once fluxes are calculated using computational tools, their reliability must be statistically assessed.[17][18]

  • Goodness-of-Fit: This is determined by comparing the measured isotopic labeling data to the data predicted by the flux model. A chi-squared test is used to ensure there is no significant difference between the simulated and experimental data.[19]

  • Confidence Intervals: Fluxes are not single point estimates but rather ranges. It is crucial to calculate and report 95% confidence intervals for all estimated fluxes.[19] Wide confidence intervals indicate low precision for that particular flux, which may be improved by using a different ¹³C tracer.[20][21]

Tracer Selection and its Impact on Precision

The choice of ¹³C-labeled substrate profoundly impacts flux precision in different pathways.[22] For example:

  • [1,2-¹³C₂]glucose provides the most precise estimates for glycolysis and the pentose phosphate pathway.[20][21]

  • [U-¹³C₅]glutamine is the preferred tracer for analyzing the TCA cycle.[20][21]

  • Parallel Labeling Experiments , where cells are grown in parallel with different tracers (e.g., [1-¹³C]glucose in one culture and [U-¹³C]glucose in another), can dramatically improve the precision and resolvability of the entire central carbon network.[3][23]

The following diagram illustrates the decision-making logic for choosing an analytical approach based on experimental goals and constraints.

G start Start: What is the primary research question? q1 Need to resolve positional isotopomers? (e.g., PPP vs. Glycolysis) start->q1 q2 Is the sample mass-limited or are metabolites low abundance? q1->q2 No res_nmr Primary Method: NMR Spectroscopy q1->res_nmr Yes q3 Is highest possible reproducibility the critical factor? q2->q3 No res_ms Primary Method: Mass Spectrometry (LC-MS or GC-MS) q2->res_ms Yes q3->res_nmr Yes res_both Ideal Method: Combine MS and NMR for cross-validation q3->res_both No

Sources

Validation

A Multi-Modal Analytical Guide to Confirming the Positional Labeling of Ethyl Acetate-2-¹³C

The core challenge in confirming the structure of Ethyl acetate-2-¹³C is to prove, with the highest degree of certainty, that the carbon-13 isotope resides exclusively at the carbonyl carbon (C2) and not at the acetyl me...

Author: BenchChem Technical Support Team. Date: February 2026

The core challenge in confirming the structure of Ethyl acetate-2-¹³C is to prove, with the highest degree of certainty, that the carbon-13 isotope resides exclusively at the carbonyl carbon (C2) and not at the acetyl methyl (C1) or within the ethyl group (C3 and C4). While a manufacturer's Certificate of Analysis provides initial confidence, independent verification is a cornerstone of rigorous science. Our approach integrates ¹³C NMR, ¹H NMR, and Mass Spectrometry to create a comprehensive and definitive analytical package.

Part 1: ¹³C Nuclear Magnetic Resonance (NMR) — The Direct Observation

Expertise & Experience: ¹³C NMR spectroscopy is the most direct and unambiguous method for determining the position of a ¹³C label.[1] The technique observes the magnetic environment of each carbon atom in the molecule. Since the isotopic enrichment (typically >99%) at the labeled position is vastly higher than the natural abundance of ¹³C (~1.1%), the corresponding signal in the spectrum will be dramatically enhanced. This provides a clear and direct confirmation of the label's location.

Expected Spectral Analysis: Unlabeled ethyl acetate presents four distinct signals in a proton-decoupled ¹³C NMR spectrum, one for each unique carbon environment.[1][2] For Ethyl acetate-2-¹³C, we anticipate the same four signals, but the intensity of the C2 (carbonyl) signal will be magnified by a factor of approximately 90 (99% / 1.1%).

Table 1: Comparative ¹³C NMR Chemical Shifts (δ) for Ethyl Acetate Isotopologues

Carbon PositionStructureUnlabeled Ethyl Acetate (δ, ppm)Expected Ethyl acetate-2-¹³C (δ, ppm)Key Diagnostic Feature
C1CH₃ COO-~21.0~21.0Signal at natural abundance intensity.
C2-C OO-~171.1~171.1Signal intensity enhanced ~90-fold.
C3-OCH₂CH₃ ~14.2~14.2Signal at natural abundance intensity.
C4-OCH₂ CH₃~60.5~60.5Signal at natural abundance intensity.
Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration.[3][4]

Trustworthiness: The self-validating nature of this experiment lies in its internal reference. The signals for C1, C3, and C4 act as controls, exhibiting intensities consistent with natural ¹³C abundance. A significantly enhanced signal at ~171 ppm, and only at ~171 ppm, provides definitive proof of C2 labeling. If the label were misplaced at C1, for instance, the signal at ~21 ppm would be the one enhanced.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 10-20 mg of Ethyl acetate-2-¹³C in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a standard ¹³C NMR acquisition experiment with broadband proton decoupling on a spectrometer (e.g., 400 MHz or higher).

  • Acquisition Parameters:

    • Set a spectral width to cover the expected range of organic carbons (e.g., 0-220 ppm).

    • Use a sufficient relaxation delay (D1) of 2-5 seconds to allow for quantitative comparison of natural abundance signals.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio for the natural abundance signals. The labeled signal will be visible after just a few scans.

  • Processing: Fourier transform the data, phase correct the spectrum, and calibrate the chemical shift scale using the solvent residual peak or an internal standard (e.g., TMS).

  • Analysis: Integrate all four signals and compare their relative intensities. The C2 signal intensity should be dramatically larger than the others.

G cluster_0 ¹³C NMR Data Interpretation Workflow A Acquire Proton-Decoupled ¹³C NMR Spectrum B Observe Four Carbon Signals A->B C Is Signal at ~171 ppm Significantly Enhanced? B->C D Label Confirmed at C2 Position C->D Yes E Label is Misplaced. Check Other Signal Intensities. C->E No

Caption: Workflow for confirming C2 labeling using ¹³C NMR.

Part 2: ¹H Nuclear Magnetic Resonance (NMR) — Probing the Neighborhood

Expertise & Experience: While ¹³C NMR provides direct evidence, ¹H NMR offers powerful, indirect confirmation through scalar coupling (J-coupling). The magnetic moment of a ¹³C nucleus can influence the signal of nearby protons. Specifically, we look for a two-bond coupling (²J_C-H) between the labeled C2 carbonyl carbon and the protons on the adjacent C1 methyl group.

Expected Spectral Analysis: The standard ¹H NMR spectrum of unlabeled ethyl acetate shows three distinct signals: a triplet for the ethyl -CH₃, a quartet for the ethyl -CH₂, and a singlet for the acetyl -CH₃.[5] In the spectrum of Ethyl acetate-2-¹³C, the protons of the acetyl methyl group (C1) are adjacent to the ¹³C-labeled carbonyl carbon (C2). This proximity results in a small but detectable splitting of the C1 proton signal into a doublet, known as ¹³C satellites, which flank the primary singlet arising from molecules containing ¹²C at the C2 position.

  • Key Diagnostic Feature: The appearance of a doublet flanking the acetyl methyl singlet (~2.0 ppm) with a characteristic coupling constant of ²J_CH ≈ 6-7 Hz. The protons on the ethyl group should not exhibit significant ¹³C coupling from the C2 position.

Trustworthiness: This method is self-validating because a misplaced label would produce a different, predictable outcome. For instance, if the label were at the C1 position (Ethyl acetate-1-¹³C), the acetyl methyl protons would be directly bonded to a ¹³C nucleus. This would result in a large one-bond coupling (¹J_CH ≈ 125-130 Hz), splitting the primary signal into a prominent doublet, which would be a dramatically different and easily distinguishable result.

Table 2: Comparative ¹H NMR Data for Ethyl Acetate Isotopologues

ProtonsStructureUnlabeled Ethyl AcetateExpected Ethyl acetate-2-¹³C
Acetyl -CH₃H₃C COO-~2.0 ppm, singlet~2.0 ppm, singlet flanked by a doublet (²J_CH ≈ 6-7 Hz)
Ethyl -CH₂--OCH₂ CH₃~4.1 ppm, quartet~4.1 ppm, quartet
Ethyl -CH₃-OCH₂CH₃ ~1.2 ppm, triplet~1.2 ppm, triplet
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of Ethyl acetate-2-¹³C in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a standard high-resolution ¹H NMR acquisition experiment.

  • Acquisition Parameters:

    • Ensure the spectral window is appropriate for protons (e.g., -1 to 13 ppm).

    • Acquire enough scans to achieve a very high signal-to-noise ratio (>100:1) for the main peaks. This is critical for clearly observing the low-intensity ¹³C satellites.

  • Processing: Fourier transform, phase, and baseline correct the spectrum. Calibrate the chemical shift scale.

  • Analysis: Zoom into the base of the acetyl methyl singlet at ~2.0 ppm. Identify and measure the coupling constant of the satellite doublet.

Part 3: Mass Spectrometry (MS) — Tracking the Fragments

Expertise & Experience: Mass spectrometry provides orthogonal evidence by analyzing the mass-to-charge ratio (m/z) of the molecular ion and its fragments. Isotopic labeling increases the mass of the molecule and any fragments containing the label by one mass unit.[6][7] By analyzing the fragmentation pattern, we can deduce the location of the label.

Expected Spectral Analysis: The molecular weight of unlabeled ethyl acetate is 88.11 g/mol .[8] Therefore, Ethyl acetate-2-¹³C will have a molecular weight of 89.10 g/mol , and its molecular ion peak [M]⁺ will appear at m/z 89.[9]

The most crucial information comes from the fragmentation pattern. A primary fragmentation pathway for ethyl acetate is the cleavage of the C-O bond to generate the highly stable acetyl cation, [CH₃CO]⁺.[10][11]

  • For Unlabeled Ethyl Acetate: This fragment appears at m/z 43.

  • For Ethyl acetate-2-¹³C: The label is on the carbonyl carbon, so the resulting fragment will be [CH₃¹³CO]⁺, which will have a mass of 44. The appearance of a strong peak at m/z 44 instead of m/z 43 is a key diagnostic indicator.

Table 3: Comparative Mass Spectrometry Fragmentation Data

IonUnlabeled Ethyl Acetate (m/z)Expected Ethyl acetate-2-¹³C (m/z)Diagnostic Significance
[M]⁺8889Confirms incorporation of one ¹³C atom.
[CH₃CO]⁺43 (Base Peak)44 (Base Peak)Confirms label is on the acetyl moiety.
[M - OCH₂CH₃]⁺4344Corroborates the acetyl cation assignment.
[M - CH₃]⁺7374Confirms the methyl group is unlabeled.

Trustworthiness: The fragmentation pattern provides a clear logic trail. If the label were on the ethyl group (e.g., at C4), the molecular ion would still be at m/z 89, but the acetyl cation fragment would remain at m/z 43. This clear distinction validates the assignment. While MS alone may not distinguish between C1 and C2 labeling (as both would yield an m/z 44 fragment), it definitively confirms the label is within the acetyl group and not the ethyl group. When combined with NMR data, it completes the puzzle.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS) for pure samples.

  • Ionization: Use a standard electron ionization (EI) energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected fragments and molecular ion (e.g., m/z 10-100).

  • Data Analysis: Identify the molecular ion peak and the base peak. Compare the m/z values of the key fragments to the expected values for C2 labeling as outlined in Table 3.

G cluster_0 Fragmentation of Unlabeled Ethyl Acetate cluster_1 Fragmentation of Ethyl Acetate-2-¹³C [CH3COOCH2CH3]+•\n(m/z 88) [CH3COOCH2CH3]+• (m/z 88) [CH3CO]+\n(m/z 43) [CH3CO]+ (m/z 43) [CH3COOCH2CH3]+•\n(m/z 88)->[CH3CO]+\n(m/z 43) - •OCH2CH3 [CH3¹³COOCH2CH3]+•\n(m/z 89) [CH3¹³COOCH2CH3]+• (m/z 89) [CH3¹³CO]+\n(m/z 44) [CH3¹³CO]+ (m/z 44) [CH3¹³COOCH2CH3]+•\n(m/z 89)->[CH3¹³CO]+\n(m/z 44) - •OCH2CH3

Caption: Key EI-MS fragmentation confirming C2 labeling.

Synthesis and Final Confirmation

A single analytical technique, while powerful, can sometimes leave room for ambiguity. By adopting a multi-modal approach, we build a layered, self-reinforcing argument for the precise positional labeling of Ethyl acetate-2-¹³C.

  • ¹³C NMR directly observes the enhanced signal of the C2 carbonyl carbon.

  • ¹H NMR confirms the label's position by detecting the two-bond C-H coupling to the adjacent C1 methyl protons.

  • Mass Spectrometry verifies the overall isotopic incorporation and confirms the label resides on the acetyl fragment by observing a mass shift from m/z 43 to m/z 44.

Together, these three pillars of analytical chemistry provide an unassailable confirmation, ensuring the integrity and reliability of any subsequent research. This rigorous, evidence-based verification is not just good practice; it is essential for producing authoritative and trustworthy scientific results.

References

  • NMR spectrum of ethyl acetate - YouTube. (2021). Available at: [Link]

  • Spectra of ethyl acetate - University of Birmingham. Available at: [Link]

  • Sketch the ^1H NMR spectrum of ethyl acetate (CH_3C(O)OCH_2CH_3) - Homework.Study.com. Available at: [Link]

  • mass spectrum of ethyl ethanoate fragmentation pattern - Doc Brown's Chemistry. Available at: [Link]

  • Principles of ¹³C NMR Spectroscopy - Chemistry LibreTexts. (2021). Available at: [Link]

  • Mass Spectral Fragmentation Patterns of Deuterated Butyl and Ethyl Acetates - ACS Publications. (2006). Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities - ACS Publications. (2010). Available at: [Link]

  • Isotopic labeling - Wikipedia. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023). Available at: [Link]

  • Isotope Labeling Definition - Fiveable. Available at: [Link]

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Comparative

A Researcher's Guide to Software for 13C Metabolic Flux Analysis Validation

For researchers, scientists, and drug development professionals, 13C Metabolic Flux Analysis (13C-MFA) is a cornerstone technique for quantifying intracellular metabolic fluxes, offering a detailed snapshot of cellular p...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, 13C Metabolic Flux Analysis (13C-MFA) is a cornerstone technique for quantifying intracellular metabolic fluxes, offering a detailed snapshot of cellular physiology. The credibility of these insights, however, is fundamentally dependent on the rigorous validation of the flux maps generated. This guide provides an in-depth comparison of leading software solutions for 13C-MFA, with a focus on the validation of results. We will delve into the core principles of flux analysis, compare the features of prominent software packages, and provide detailed protocols for essential validation experiments.

The Foundation of 13C-MFA: From Labeled Substrates to Flux Maps

13C-MFA is a powerful methodology that leverages stable isotope-labeled substrates (typically containing 13C) to trace the metabolic fate of atoms through a network of biochemical reactions. By measuring the incorporation of 13C into various metabolites, researchers can computationally deduce the rates (fluxes) of the reactions within the metabolic network. This information is invaluable for identifying metabolic bottlenecks, understanding disease states, and engineering microorganisms for the production of valuable compounds.[1][2]

The general workflow of a 13C-MFA study can be visualized as a multi-stage process, beginning with experimental design and culminating in biological interpretation.

13C_MFA_Workflow cluster_experimental Experimental Phase cluster_computational Computational Phase exp_design Experimental Design (Tracer Selection) tracer_exp Tracer Experiment (Cell Culture) exp_design->tracer_exp Informs measurement Isotope Labeling Measurement (MS/NMR) tracer_exp->measurement Generates Samples flux_est Flux Estimation (Software Analysis) measurement->flux_est Provides Data stat_analysis Statistical Analysis (Goodness-of-fit, CIs) flux_est->stat_analysis Yields interpretation Biological Interpretation stat_analysis->interpretation Leads to

A high-level overview of the 13C Metabolic Flux Analysis (13C-MFA) workflow.

Comparative Analysis of Leading 13C-MFA Software

The computational heart of a 13C-MFA study lies in the software used to perform the complex calculations required to estimate fluxes from isotopic labeling data. Several powerful software packages are available, each with its own strengths and weaknesses. This section provides a comparative overview of some of the most widely used and respected tools in the field: INCA, 13CFLUX2, METRAN, and OpenMebius.

FeatureINCA (Isotopomer Network Compartmental Analysis)13CFLUX2METRANOpenMebius
Primary Analysis Capabilities Steady-state & Isotopically Non-stationary MFA[3][4]Steady-state & Isotopically Non-stationary MFA[5][6]Steady-state MFA[7][8]Steady-state & Isotopically Non-stationary MFA[9][10]
Underlying Algorithm Elementary Metabolite Unit (EMU)[11]Cumomer and EMU[5][12]Elementary Metabolite Unit (EMU)[7]Elementary Metabolite Unit (EMU)[13]
Platform MATLAB[11]C++, with Java and Python add-ons (Linux/Unix)[5]MATLAB[8]MATLAB (Windows)[9]
User Interface Graphical User Interface (GUI) & command-line[11]Command-line, integrates with Omix for GUI[12][14]Graphical User Interface (GUI) & command-line[15]Excel-based input, MATLAB command-line execution[9]
Availability Free for academic users[16]Free for academic users (requires internet for license check), commercial license available[12]Available for academic research and educational purposes via MIT TLO[7][8]Open-source[10]
Key Features User-friendly GUI, comprehensive statistical analysis tools, supports parallel labeling experiments.[11][16]High-performance computing capabilities, supports large-scale models, uses FluxML for model exchange.[5][17]Strong focus on experimental design and statistical analysis, well-suited for parallel labeling experiments.[7][15]Open-source nature allows for customization, user-friendly Excel-based model definition.[9][18]

Performance Insights:

  • 13CFLUX2 is recognized for its high-performance capabilities, with one study noting it to be 100 to 10,000 times faster than its predecessor, 13CFLUX.[5][6] This makes it particularly well-suited for large and complex metabolic models.

  • CeCaFLUX , a web server for instationary 13C-MFA, was reported to have a flux identification time of approximately 5 minutes compared to about 10 minutes for INCA on a specific E. coli model. The calculation of confidence intervals was also significantly faster in CeCaFLUX.[19]

  • OpenMebius demonstrated comparable computational time to OpenFLUX for conventional 13C-MFA, with an optimization cycle taking around 10 minutes for an isotopically non-stationary model on a standard desktop computer.[20]

The Imperative of Validation: Ensuring the Fidelity of Your Flux Map

The adage "trust, but verify" is paramount in 13C-MFA. The calculated fluxes are the output of a mathematical model, and their biological relevance hinges on rigorous validation.[20] This process involves a combination of statistical checks and the use of independent experimental data to ensure that the model accurately reflects cellular metabolism.

Statistical Validation: The Chi-Squared (χ²) Goodness-of-Fit Test

The cornerstone of statistical validation in 13C-MFA is the chi-squared (χ²) test. This test provides a quantitative measure of how well the flux model fits the experimental data by comparing the measured mass isotopomer distributions (MIDs) with the MIDs predicted by the model.[21]

Chi_Squared_Test_Logic measured_mids Measured MIDs (from MS/NMR) ssr Calculate Sum of Squared Residuals (SSR) measured_mids->ssr simulated_mids Simulated MIDs (from best-fit flux map) simulated_mids->ssr chi2 Chi-Squared (χ²) Statistic ssr->chi2 p_value P-value chi2->p_value conclusion Accept or Reject Model Fit p_value->conclusion

Logic of the Chi-Squared goodness-of-fit test.

INCA provides a user-friendly environment for performing goodness-of-fit analysis.[16] The following protocol outlines the general steps:

  • Data Input: Load your experimental data, including measured MIDs and their standard deviations, into the INCA graphical user interface or via a script.[3]

  • Flux Estimation: Run the flux estimation routine. INCA will use a numerical optimization algorithm to find the set of fluxes that minimizes the sum of squared residuals (SSR) between the measured and simulated MIDs.[4]

  • Goodness-of-Fit Evaluation: After the flux estimation is complete, INCA will automatically calculate the χ² statistic and the corresponding p-value.

  • Interpretation:

    • A p-value > 0.05 generally indicates that there is no statistically significant difference between the model predictions and the experimental data, suggesting an acceptable fit.

    • A p-value < 0.05 suggests a poor fit, indicating that the model may not accurately represent the biological system. This could be due to an incomplete metabolic network model, incorrect assumptions, or systematic errors in the experimental data.[21]

Experimental Validation: The Power of Parallel Labeling

A powerful method for validating a 13C-MFA model is to challenge its predictive power with an independent dataset. Parallel labeling experiments are an excellent strategy for this.[22] In this approach, two or more separate cell cultures are grown under identical conditions, but each is fed a different 13C-labeled tracer.[22][23]

Parallel_Labeling_Workflow cluster_exp1 Experiment 1 cluster_exp2 Experiment 2 tracer1 [1,2-13C]glucose culture1 Cell Culture tracer1->culture1 mids1 Measure MIDs culture1->mids1 model_fitting 13C-MFA Model Fitting (using MIDs from Exp. 1) mids1->model_fitting tracer2 [U-13C]glutamine culture2 Cell Culture tracer2->culture2 mids2 Measure MIDs culture2->mids2 compare Compare Predicted vs. Measured MIDs for Exp. 2 mids2->compare flux_map Estimated Flux Map model_fitting->flux_map predict_mids Predict MIDs for Exp. 2 (using flux map) flux_map->predict_mids predict_mids->compare validation Validate Model compare->validation

Workflow for validation with independent data from a parallel labeling experiment.

This protocol is designed for adherent mammalian cells and can be adapted for other cell types and labeling strategies.

  • Cell Seeding and Growth:

    • Seed cells in replicate culture plates or flasks to ensure sufficient biomass for analysis.

    • Culture cells in a standard, defined medium until they reach the desired growth phase (e.g., mid-exponential).

  • Isotopic Labeling:

    • Experiment 1: For one set of cultures, replace the standard medium with a medium containing [1,2-¹³C]glucose at a known isotopic enrichment (e.g., 50% labeled, 50% unlabeled). The concentrations of all other medium components should remain identical to the standard medium.[22]

    • Experiment 2: For a parallel set of cultures, replace the standard medium with a medium containing [U-¹³C]glutamine at a known isotopic enrichment. Again, ensure all other medium components are at the same concentration as the standard medium.[22]

    • Incubate the cells in the labeling media for a duration sufficient to achieve isotopic steady state. This should be determined empirically by analyzing metabolite labeling at multiple time points (e.g., 6, 12, and 24 hours).[15]

  • Sample Quenching and Metabolite Extraction:

    • Rapidly quench metabolic activity to preserve the in vivo metabolic state. A common method is to aspirate the labeling medium and wash the cells with ice-cold saline before adding a cold extraction solvent (e.g., 80% methanol).

    • Collect the cell extracts and process them for analysis.

  • Mass Spectrometry Analysis:

    • Analyze the isotopic labeling of intracellular metabolites, typically proteinogenic amino acids (from protein hydrolysates) or other central carbon metabolites, using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quantification of Extracellular Fluxes:

    • At various time points during the labeling experiment, collect samples of the culture medium.

    • Measure the concentrations of key substrates (e.g., glucose, glutamine) and secreted products (e.g., lactate) using a biochemical analyzer or HPLC.

    • Determine the cell growth rate by counting cells or measuring protein content.

    • Calculate the specific uptake and secretion rates.[20]

  • Computational Analysis and Validation:

    • Use the MIDs and extracellular flux data from Experiment 1 ([1,2-¹³C]glucose) to estimate the intracellular flux distribution using your chosen 13C-MFA software.

    • Use the resulting flux map to predict the MIDs for the metabolites in Experiment 2 ([U-¹³C]glutamine).

    • Compare the predicted MIDs with the experimentally measured MIDs from Experiment 2. A close agreement provides strong validation for the metabolic network model and the estimated fluxes.

Conclusion: A Multi-faceted Approach to Robust 13C-MFA

The validation of 13C metabolic flux analysis results is not a single, terminal step but rather an integral part of the entire experimental and computational workflow. By combining robust statistical tests like the chi-squared goodness-of-fit with rigorous experimental validation strategies such as parallel labeling, researchers can significantly enhance the confidence in their determined flux maps. The choice of software is a critical decision that should be guided by the specific needs of the research, including the complexity of the metabolic model, the desired level of user control, and the available computational resources. By carefully considering these factors and adhering to best practices in validation, scientists can unlock the full potential of 13C-MFA to unravel the intricate workings of cellular metabolism.

References

  • Young, J. D. (2014). INCA: a computational platform for isotopically non-stationary metabolic flux analysis. Bioinformatics, 30(9), 1334–1335. [Link]

  • Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine, 50(4), 1-13. [Link]

  • Shimizu Lab, Osaka University. OpenMebius. [Link]

  • Weitzel, M., Nöh, K., Dalman, T., Niedenführ, S., Stute, B., & Wiechert, W. (2013). 13CFLUX2—high-performance software suite for 13C-metabolic flux analysis. Bioinformatics, 29(1), 143-145. [Link]

  • Ahn, W. S., & Antoniewicz, M. R. (2012). Parallel labeling experiments with [1,2-¹³C]glucose and [U-¹³C]glutamine provide new insights into CHO cell metabolism. Metabolic engineering, 14(6), 617-627. [Link]

  • 13cflux.net. Trainings and Courses. [Link]

  • MFA Suite. INCA Application Academic License. [Link]

  • Ahn, W. S., & Antoniewicz, M. R. (2013). Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies. Metabolic engineering, 19, 1-9. [Link]

  • Kajihata, S., Furusawa, C., Matsuda, F., & Shimizu, H. (2014). OpenMebius: an open source software for isotopically nonstationary 13C-based metabolic flux analysis. BioMed research international, 2014. [Link]

  • Leighty, R. W., & Antoniewicz, M. R. (2013). Integrated 13C-metabolic flux analysis of 14 parallel labeling experiments in Escherichia coli. Metabolic engineering, 20, 72-80. [Link]

  • Kajihata, S., Furusawa, C., Matsuda, F., & Shimizu, H. (2014). OpenMebius: An Open Source Software for Isotopically Nonstationary 13 C-Based Metabolic Flux Analysis. BioMed Research International, 2014, 627014. [Link]

  • Young Lab. (2013). Oct 2013: INCA software available. [Link]

  • Young, J. D. (2014). INCA: a computational platform for isotopically non-stationary metabolic flux analysis. Bioinformatics, 30(9), 1334–1335. [Link]

  • Young, J. D. (2014). INCA: a computational platform for isotopically non-stationary metabolic flux analysis. Bioinformatics, 30(9), 1334-1335. [Link]

  • Garcia Martin, H., Kumar, V. S., Weaver, D., & Ghosh, A. (2021). Comparison of old algorithm workflow for 2S- 13 C MFA versus the new... ResearchGate. [Link]

  • Omix Visualization. Plug-Ins. [Link]

  • Ahn, W. S., & Antoniewicz, M. R. (2012). Parallel labeling experiments with [1,2-C-13]glucose and [U-C-13]glutamine provide new insights into CHO cell metabolism. Metabolic Engineering, 14(6), 617-627. [Link]

  • Weitzel, M., et al. (2012). Overview scheme of typical steps within the 13C-MFA workflow and... ResearchGate. [Link]

  • Nöh, K., et al. (2018). The Design of FluxML: A Universal Modeling Language for 13C Metabolic Flux Analysis. Frontiers in microbiology, 9, 2034. [Link]

  • 13cflux.net. Trainings and Courses. [Link]

  • 13cflux.net. 13CFLUX2. [Link]

  • MIT Technology Licensing Office. METRAN - Software for 13C-metabolic Flux Analysis. [Link]

  • Antoniewicz Laboratory. Downloads. [Link]

  • Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & molecular medicine, 50(4), 1-13. [Link]

  • Wu, C., et al. (2023). FreeFlux: A Python Package for Time-Efficient Isotopically Nonstationary Metabolic Flux Analysis. ACS Synthetic Biology. [Link]

  • Droste, P., et al. (2011). Visual Workflows for 13C-Metabolic Flux Analysis. ResearchGate. [Link]

  • Kajihata, S., et al. (2014). OpenMebius: an open source software for isotopically nonstationary 13C-based metabolic flux analysis. BioMed research international, 2014. [Link]

  • Wu, C., et al. (2023). FreeFlux: A Python Package for Time-Efficient Isotopically Nonstationary Metabolic Flux Analysis. ACS Publications. [Link]

  • Weitzel, M., et al. (2013). 13CFLUX2—high-performance software suite for 13C-metabolic flux analysis. Bioinformatics, 29(1), 143-145. [Link]

  • Zhang, Z., et al. (2021). CeCaFLUX: the first web server for standardized and visual instationary 13C metabolic flux analysis. Bioinformatics, 37(19), 3369-3371. [Link]

  • Wang, L., et al. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience, 16, 933336. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl Acetate-2-13C

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Ethyl acetate-2-13C. Our focus is to deliver procedural, step-by-step guidance...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Ethyl acetate-2-13C. Our focus is to deliver procedural, step-by-step guidance that ensures both personal safety and experimental integrity. By understanding the causality behind each safety recommendation, you can confidently and safely incorporate this isotopically labeled compound into your research.

Understanding the Hazard Profile of Ethyl Acetate-2-13C

Ethyl acetate is a highly flammable liquid and vapor that can cause serious eye irritation and may lead to drowsiness or dizziness.[1][2][3][4][5][6] Repeated exposure can result in skin dryness and cracking.[1][6] The primary hazards are associated with the ethyl acetate molecule itself. The presence of the stable, non-radioactive carbon-13 isotope (¹³C) at the second carbon position does not alter these chemical hazards.

Key Hazards:

  • Flammability: Highly flammable with a low flash point of -4°C. Vapors are denser than air and can travel to an ignition source.[7][8]

  • Health Hazards: Causes serious eye irritation.[1][2][4][5][6][9][10] Inhalation of high concentrations may irritate the respiratory tract and cause central nervous system effects such as dizziness, headache, and nausea.[7][11] Prolonged or repeated skin contact can lead to dermatitis.[11]

  • Reactivity: Incompatible with strong oxidizing agents, strong acids, and strong bases.[4][8]

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is crucial when handling Ethyl acetate-2-13C. The following table summarizes the minimum PPE requirements for various laboratory tasks.

TaskEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Small-scale handling (<100 mL) in a fume hood ANSI-approved safety glassesDouble-gloved nitrile or butyl rubber glovesFlame-resistant or 100% cotton lab coat[12]Not generally required if work is performed in a certified chemical fume hood.
Large-scale handling (>100 mL) or transfers Chemical splash gogglesThick-cut butyl rubber or equivalent glovesFlame-resistant lab coat and chemical apronRecommended if there is a risk of exceeding exposure limits.
Spill clean-up Chemical splash goggles and face shieldHeavy-duty butyl rubber or equivalent glovesFlame-resistant coveralls or suitAir-purifying respirator with organic vapor cartridges or SCBA for large spills.
Eye and Face Protection: The First Line of Defense
  • Rationale: Ethyl acetate can cause serious eye irritation.[1][2][4][5][6][9][10] Direct contact can result in pain and redness.[10]

  • Protocol:

    • Standard Operations: At a minimum, wear ANSI-approved safety glasses with side shields.

    • Splash Hazard: When transferring liquids or there is an increased risk of splashing, upgrade to chemical splash goggles.[8] For large-volume transfers, a face shield worn over safety goggles is recommended.

Hand Protection: Choosing the Right Glove Material
  • Rationale: While ethyl acetate is not considered highly toxic upon skin contact, repeated exposure can cause dryness and cracking.[6][9] Nitrile gloves offer poor resistance to ethyl acetate and should only be used for incidental contact, with immediate replacement upon contamination.

  • Protocol:

    • Glove Selection: For prolonged contact or immersion, butyl rubber gloves are recommended. For incidental contact, double-gloving with nitrile gloves can provide temporary protection, but gloves must be changed frequently.

    • Glove Inspection: Before each use, inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing.

    • Donning and Doffing: Wash hands before donning and after doffing gloves. Remove gloves without touching the outer surface with bare skin.

Body Protection: Shielding Against Spills and Splashes
  • Rationale: A lab coat protects your personal clothing from contamination. Given the high flammability of ethyl acetate, flame-resistant or 100% cotton lab coats are mandatory, as synthetic materials can melt and cause severe burns if ignited.[12]

  • Protocol:

    • Wear a fully buttoned, flame-resistant or 100% cotton lab coat.[12]

    • For larger-scale work, supplement with a chemically resistant apron.

    • Always wear full-length pants and closed-toe shoes in the laboratory.[12]

Operational and Disposal Plans

Safe Handling and Storage Protocol
  • Ventilation: Always handle Ethyl acetate-2-13C in a certified chemical fume hood to minimize vapor accumulation.[13][14]

  • Ignition Sources: Eliminate all potential ignition sources, including open flames, hot plates, and spark-producing equipment.[13][14][15] Use only non-sparking tools.[1][3][5][9][16]

  • Static Electricity: Ground and bond metal containers during transfers to prevent static discharge.[1][3][5][7][9]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[1][3][17][18] Keep away from incompatible materials.[19]

Step-by-Step Spill Response
  • Evacuate: Immediately alert others in the area and evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Don PPE: Don the appropriate PPE for spill clean-up as outlined in the table above.

  • Contain: Contain the spill using a non-combustible absorbent material like sand or earth.[5][7]

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with soap and water.

Below is a workflow for responding to an Ethyl acetate-2-13C spill.

Spill_Response_Workflow start Spill Occurs alert_evacuate Alert others and evacuate the area start->alert_evacuate don_ppe Don appropriate PPE (goggles, face shield, butyl gloves, flame-resistant suit, respirator) alert_evacuate->don_ppe assess_spill Assess spill size don_ppe->assess_spill small_spill Small Spill (<1L) assess_spill->small_spill Small large_spill Large Spill (>1L) assess_spill->large_spill Large contain_spill Contain spill with non-combustible absorbent small_spill->contain_spill large_spill->contain_spill collect_waste Collect waste with non-sparking tools contain_spill->collect_waste place_in_container Place in a sealed, labeled waste container collect_waste->place_in_container decontaminate Decontaminate the area place_in_container->decontaminate end Spill Response Complete decontaminate->end

Caption: Workflow for Ethyl Acetate-2-13C Spill Response.

Waste Disposal Plan

Ethyl acetate waste is considered hazardous and must be disposed of accordingly.[19]

  • Collection: Collect all Ethyl acetate-2-13C waste, including contaminated absorbents and PPE, in a clearly labeled, compatible container with a tight-fitting lid.[19]

  • Labeling: Label the waste container as "Hazardous Waste, Ethyl Acetate" and include any other components of the waste stream.

  • Storage: Store the waste container in a designated satellite accumulation area away from incompatible materials.

  • Disposal: Arrange for pick-up and disposal by a licensed hazardous waste disposal company. Do not dispose of ethyl acetate waste down the drain.[19]

By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with handling Ethyl acetate-2-13C, ensuring a safe and productive research environment.

References

  • Material Safety Data Sheet - Ethyl Acetate 99.5%. (n.d.).
  • Ethyl Acetate Safety Data Sheet (SDS). (n.d.). Flinn Scientific.
  • Ethyl Acetate Technical Specifications. (n.d.).
  • Safety Data Sheet Ethyl Acet
  • Flammable Liquid Handling Precautions. (n.d.). Princeton University Environmental Health & Safety.
  • Ethyl Acetate Resistant Work Gloves. (n.d.). SafetyGloves.co.uk.
  • Safety Data Sheet: Ethyl Acetate. (2022, August 1). RCI Labscan Limited.
  • Flammable Liquids. (2024, June 12). University of Illinois Division of Research Safety.
  • Safety Data Sheet ETHYL ACETATE. (2021, November 4). ChemPure Chemicals.
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  • Ethyl Acetate: how to store. (2017, August 16). Chemistry Stack Exchange.
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  • Safety Data Sheet. (2024, February 2). Meridian Bioscience.
  • Ethyl acet
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  • 4 Essential Steps For Keeping Flammable Liquids In The Laboratory. (2023, March 15). Storemasta Blog.
  • Safety Data Sheet: Ethyl Acet
  • Safety Data Sheet: Acetic acid ethyl ester. (2025, March 31). Carl ROTH.
  • Standard Operating Procedure: Ethyl Acetate. (n.d.). Washington State University Environmental Health & Safety.
  • 1926.152 - Flammable liquids. (n.d.).
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  • Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids. (n.d.). University of Nevada, Reno Environmental Health & Safety.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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